2-Chloro-N,N-dimethylpropanamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N,N-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO/c1-4(6)5(8)7(2)3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOAUKIEENWZNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884469 | |
| Record name | Propanamide, 2-chloro-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10397-68-9 | |
| Record name | 2-Chloro-N,N-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10397-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, 2-chloro-N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010397689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, 2-chloro-N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanamide, 2-chloro-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N,N-dimethylpropionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-N,N-dimethylpropanamide
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 2-Chloro-N,N-dimethylpropanamide, a key chemical intermediate. The document details its chemical and physical characteristics, synthesis, reactivity, and safety protocols, presenting quantitative data in structured tables and illustrating key processes with diagrams for enhanced clarity.
Chemical Identity and Structure
This compound is a halogenated amide that serves as a valuable building block in organic synthesis. Its structure features a chiral center at the second carbon, bonded to a chlorine atom, and a dimethyl-substituted amide group.
Table 1: Compound Identification
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1][] |
| CAS Number | 10397-68-9 | [1][3][4][5] |
| Molecular Formula | C₅H₁₀ClNO | [1][3][4] |
| Molecular Weight | 135.59 g/mol | [1][4] |
| Synonyms | N,N-Dimethyl-2-chloropropionamide, Propanamide, 2-chloro-N,N-dimethyl- | [][4][5] |
| InChI | InChI=1S/C5H10ClNO/c1-4(6)5(8)7(2)3/h4H,1-3H3 | [1][][3] |
| InChIKey | WDOAUKIEENWZNC-UHFFFAOYSA-N | [1][][3] |
| Canonical SMILES | CC(C(=O)N(C)C)Cl | [][3][4] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | White powder | [6] |
| Boiling Point | 71 °C @ 2 Torr | [][5] |
| Density | 1.065 ± 0.06 g/cm³ (Predicted) | [][5] |
| Flash Point | 62.6 °C | [5] |
| Refractive Index | 1.443 | [5] |
| pKa | -0.89 ± 0.70 (Predicted) | [3] |
| LogP | 0.7019 | [4][5] |
| Topological Polar Surface Area | 20.3 Ų | [1][5] |
| Purity | ≥95% - 99% | [][4][6] |
| Storage Temperature | Room Temperature / 4°C | [][4] |
Synthesis and Reactivity
Synthesis Pathway
This compound is typically synthesized from precursor molecules. A common synthetic route involves the reaction of 2-chloropropionyl chloride with dimethylamine.
Reactivity and Applications
As a halogenated amide, this compound is a versatile intermediate.[7] The chloro- group is a good leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity is leveraged in the pharmaceutical industry for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[6][8]
It serves as a key intermediate in the synthesis of various organic compounds, including those with potential antitubercular properties.[8] Its ability to function as an alkylating agent under phase-transfer conditions is used in constructing complex heterocyclic structures.[9]
Experimental Protocols and Handling
General Experimental Workflow
While specific experimental protocols are proprietary or context-dependent, a general workflow for using this compound in a synthesis reaction is outlined below. This protocol is illustrative and must be adapted based on the specific reaction chemistry.
Experimental Protocol: General Nucleophilic Substitution
-
Preparation: Ensure the reaction vessel is clean, dry, and inerted with nitrogen or argon.
-
Solvent and Reagents: Add the appropriate anhydrous solvent to the reaction vessel, followed by the nucleophilic agent.
-
Reactant Addition: Dissolve this compound in the reaction solvent and add it dropwise to the reaction mixture, maintaining the desired temperature.
-
Reaction Monitoring: Monitor the reaction progress using suitable analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction appropriately (e.g., with water or a buffered solution).
-
Extraction: Extract the product into a suitable organic solvent. Wash the organic layer to remove impurities.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography, recrystallization, or distillation.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as NMR (¹H, ¹³C), IR, and Mass Spectrometry.[10][11][12]
Safety and Handling
This compound is classified as a hazardous substance.[5] Adherence to strict safety protocols is mandatory.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Reference |
| Hazard | H302 | Harmful if swallowed | [1][5] |
| H315 | Causes skin irritation | [1] | |
| H319 | Causes serious eye irritation | [1] | |
| H335 | May cause respiratory irritation | [13] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [1][5] |
| P264 | Wash skin thoroughly after handling | [1][5] | |
| P280 | Wear protective gloves/eye protection/face protection | [1][5] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | [5] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [1][5] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [1][5] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield.[13]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[14]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[14]
Handling and Storage:
-
Handle in a well-ventilated area or under a chemical fume hood.[15]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[14][15]
-
Incompatible with strong oxidizing agents, strong bases, and metals.[14][16]
References
- 1. Propanamide, 2-chloro-N,N-dimethyl- | C5H10ClNO | CID 112034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. chemscene.com [chemscene.com]
- 5. echemi.com [echemi.com]
- 6. newblue.lookchem.com [newblue.lookchem.com]
- 7. 2-Chloro-N,N-dimethylpropylamine hydrochloride ; 2-Dimethylaminoisopropyl chloride hydrochloride ( DMCPA-HCl ) >99,8% - SYNTHETIKA [synthetikaeu.com]
- 8. atompharma.co.in [atompharma.co.in]
- 9. This compound | 10397-68-9 | Benchchem [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. angenechemical.com [angenechemical.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-Depth Technical Guide to 2-Chloro-N,N-dimethylpropanamide (CAS No. 10397-68-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-N,N-dimethylpropanamide, a key chemical intermediate with significant applications in pharmaceutical synthesis. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and explores its utility as a precursor in the development of therapeutic agents. Safety and handling information are also included to ensure its proper use in a laboratory setting. The guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
Chemical and Physical Properties
This compound is a halogenated amide that serves as a versatile building block in organic chemistry. Its physical and chemical characteristics are summarized in the tables below.[1][2][3][4]
Table 1: General and Physical Properties
| Property | Value |
| CAS Number | 10397-68-9 |
| Molecular Formula | C₅H₁₀ClNO |
| Molecular Weight | 135.59 g/mol |
| Appearance | White powder or colorless liquid |
| Boiling Point | 71 °C @ 2 Torr |
| Density | 1.065 ± 0.06 g/cm³ (Predicted) |
| Flash Point | 62.6 °C |
Table 2: Computed Physicochemical Properties
| Property | Value |
| XLogP3 | 0.7 |
| Topological Polar Surface Area (TPSA) | 20.3 Ų |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Exact Mass | 135.0450916 Da |
Synthesis of this compound
The primary synthetic route to this compound involves the N-acylation of dimethylamine with 2-chloropropionyl chloride. This reaction is a nucleophilic acyl substitution, where the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of the acyl chloride.
Experimental Protocol: Synthesis via N-acylation
This protocol is based on established methods for the N-acylation of amines with acyl chlorides.[5]
Materials and Reagents:
-
2-Chloropropionyl chloride
-
Dimethylamine (solution in a suitable solvent, e.g., THF or as a gas)
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-chloropropionyl chloride (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
-
Addition of Amine and Base: In a separate flask, prepare a solution of dimethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Reaction: Slowly add the dimethylamine/triethylamine solution to the stirred, cooled solution of 2-chloropropionyl chloride via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
This compound and its structural analogs are valuable intermediates in the synthesis of various pharmaceuticals, particularly analgesics. The chloro-substituent provides a reactive site for nucleophilic substitution, allowing for the introduction of different functional groups and the construction of more complex molecular architectures.
Intermediate in the Synthesis of Analgesics
While direct evidence for the use of this compound in the synthesis of specific commercial drugs is not extensively documented in publicly available literature, its structural motif is central to the synthesis of several important analgesics. For instance, the structurally related compound, 1-dimethylamino-2-chloropropane, is a key precursor in the synthesis of Methadone and Propoxyphene .[6][7][8][9][10][11][12][13] The synthesis of these analgesics involves the alkylation of a nucleophile with the chloro-amino intermediate.
Caption: Logical relationship of this compound as a key intermediate.
Biological Activity and Signaling Pathways
There is limited direct research on the specific biological activities and signaling pathways of this compound. However, the broader class of N,N-dimethylamides has been investigated for various biological effects. Some N,N-dimethylamide derivatives have demonstrated anti-inflammatory properties.[14][15][16] For instance, certain benzamides and nicotinamides, which contain the N,N-dimethylamide moiety, have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and may act by inhibiting the NF-κB signaling pathway.[16]
Conversely, some N,N-dimethylamides have been associated with toxicity, highlighting the need for careful evaluation of any new derivative.[17] The biological effects are highly dependent on the overall molecular structure. The presence of the reactive α-chloro group in this compound suggests potential for covalent interactions with biological macromolecules, a property that could be explored in the design of targeted therapeutic agents or probes.
Given the lack of specific data for this compound, a hypothetical signaling pathway diagram is not provided to avoid speculation. Research into the biological effects of this compound and its derivatives could be a promising area for future investigation.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2][3]
Table 3: GHS Hazard Information
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water. If swallowed, call a poison center or doctor.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with established utility in organic synthesis, particularly as a precursor for pharmaceutically active compounds. This guide has provided essential technical information, including its properties, a detailed synthetic protocol, and an overview of its applications and safety considerations. Further research into the biological activities of this compound and its derivatives may unveil new opportunities in drug discovery and development.
References
- 1. scbt.com [scbt.com]
- 2. Propanamide, 2-chloro-N,N-dimethyl- | C5H10ClNO | CID 112034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chemscene.com [chemscene.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. CN102219709A - Method for synthesizing intermediate of methadone hydrochloride - Google Patents [patents.google.com]
- 7. New Synthesis and Pharmacological Evaluation of Enantiomerically Pure (R)- and (S)-Methadone Metabolites as N-Methyl-d-aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN108137483A - The synthesis of Laevomethanone Hydrochloride or the right methadone of hydrochloric acid and its application method - Google Patents [patents.google.com]
- 9. US4048211A - Modification of methadone synthesis process step - Google Patents [patents.google.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. WO1990014331A1 - Method of preparing d-propoxyphene - Google Patents [patents.google.com]
- 13. Propoxyphene | C22H29NO2 | CID 10100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Synthesis and anti-inflammatory activity of certain new N,N'-oxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and antiinflammatory activity of N-substituted-dihydropyridylacetic acids, esters, and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]
Technical Data Sheet: 2-Chloro-N,N-dimethylpropanamide
Prepared for: Researchers, scientists, and drug development professionals.
This document provides core technical data regarding the molecular weight of 2-Chloro-N,N-dimethylpropanamide, a chemical compound relevant in various research and development applications.
Molecular Properties
The fundamental molecular characteristics of this compound are summarized below. The molecular weight is derived from its chemical formula and the atomic weights of its constituent elements.
| Parameter | Value | Reference |
| Molecular Formula | C₅H₁₀ClNO | [1][2][3][4] |
| Molecular Weight | 135.59 g/mol | [1][3][4] |
| CAS Number | 10397-68-9 | [1][2][3] |
Calculation of Molecular Weight
The molecular weight is calculated by summing the atomic weights of all atoms present in the molecular formula (C₅H₁₀ClNO). The standard atomic weights used for this calculation are detailed in the table below.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 5 | 12.011 | 60.055 |
| Hydrogen | H | 10 | 1.008 | 10.080 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 135.594 |
Note: The slight difference between the calculated total and the reported molecular weight[1][3][4] can be attributed to the use of specific isotopic weights versus standard atomic weights in different databases.
Derivation Logic
The following diagram illustrates the logical flow from the elemental composition to the final calculated molecular weight of the compound.
References
An In-depth Technical Guide to 2-Chloro-N,N-dimethylpropanamide: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-N,N-dimethylpropanamide, a valuable chemical intermediate. The document details its chemical structure, physical and chemical properties, and outlines a primary method for its synthesis. A detailed, representative experimental protocol for the synthesis via the amidation of 2-chloropropionyl chloride is provided, along with a summary of the key reaction parameters. This guide is intended to serve as a practical resource for researchers and professionals in organic synthesis and drug development.
Chemical Structure and Identification
This compound is a halogenated amide with the molecular formula C₅H₁₀ClNO.[1][2] Its structure features a propanamide backbone with a chlorine atom at the alpha-position (C2) and two methyl groups attached to the amide nitrogen.
Table 1: Chemical Identifiers and Properties
| Identifier/Property | Value | Reference(s) |
| IUPAC Name | This compound | [3][4] |
| CAS Number | 10397-68-9 | [1][2] |
| Molecular Formula | C₅H₁₀ClNO | [1][2] |
| Molecular Weight | 135.59 g/mol | [1][2] |
| SMILES | CC(C(=O)N(C)C)Cl | [1] |
| Appearance | White powder | [5] |
| Boiling Point | 71 °C @ 2 Torr | [6] |
| Density | 1.065 g/cm³ (predicted) | [6] |
| Purity (Typical) | ≥98% | [2] |
Note: Some physical properties may be predicted values.
Synthesis of this compound
The primary and most direct route for the synthesis of this compound is the nucleophilic acyl substitution reaction between 2-chloropropionyl chloride and dimethylamine. In this reaction, the lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This is followed by the elimination of a chloride ion, forming the amide bond. An acid scavenger, such as a tertiary amine (e.g., triethylamine) or an excess of dimethylamine, is typically used to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.
General Reaction Scheme
The overall chemical transformation is depicted in the following reaction scheme:
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 10397-68-9 | Benchchem [benchchem.com]
- 4. This compound | 152786-29-3 | Benchchem [benchchem.com]
- 5. US4051182A - Process for the manufacture of α-chloropropionyl chloride - Google Patents [patents.google.com]
- 6. datapdf.com [datapdf.com]
In-Depth Technical Guide: Solubility of 2-Chloro-N,N-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-Chloro-N,N-dimethylpropanamide (CAS No. 10397-68-9), a key intermediate in various chemical syntheses. A comprehensive search of publicly available data reveals a lack of specific quantitative solubility values for this compound. This guide, therefore, provides an overview of its known physicochemical properties, qualitative solubility estimations based on structurally related compounds, and a detailed, generalized experimental protocol for determining its solubility in various solvents. This information is intended to empower researchers to generate precise solubility data tailored to their specific laboratory conditions and research needs.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its general behavior and for designing solubility experiments.
| Property | Value | Reference |
| CAS Number | 10397-68-9 | |
| Molecular Formula | C₅H₁₀ClNO | |
| Molecular Weight | 135.59 g/mol | |
| Appearance | White powder | |
| Density (Predicted) | 1.065 ± 0.06 g/cm³ | |
| Boiling Point | 71 °C @ 2 Torr | |
| Flash Point | 62.6 °C |
Solubility Data
Exhaustive searches for quantitative solubility data for this compound did not yield specific numerical values in publicly accessible literature or databases. However, based on the solubility of structurally similar compounds, a qualitative assessment can be made. The related compound, N,N-dimethylpropanamide, is reported to be soluble in polar solvents such as water and has limited solubility in non-polar solvents. Another related molecule, 2-(2-chloroacetamido)-N,N-dimethylpropanamide, is suggested to have a hydrophilic character and is likely soluble in polar organic solvents.
Based on these observations, the following table provides an estimated qualitative solubility profile for this compound. It is crucial to note that these are predictions and must be confirmed by experimental determination.
| Solvent Type | Examples | Predicted Solubility |
| Polar Protic | Water, Ethanol, Methanol | Likely Soluble |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | Likely Soluble |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Likely Sparingly Soluble to Insoluble |
Experimental Protocol for Solubility Determination (Gravimetric Method)
The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid compound like this compound. This method is based on the principles of the gravimetric method and aligns with the standards outlined in OECD Guideline 105 for water solubility.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., water, ethanol)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Pipettes and volumetric flasks
-
Evaporating dish or pre-weighed vials
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. The time required for equilibration should be determined in preliminary tests.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear saturated solution) using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Weigh the evaporating dish containing the filtered saturated solution to determine the mass of the solution.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).
-
Continue drying until a constant weight of the residue (the dissolved this compound) is achieved. This is confirmed by repeated weighing until the difference between consecutive measurements is negligible.
-
Record the final constant weight of the evaporating dish with the dry solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporating dish from the final constant weight.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.
-
Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g) or grams of solute per 100 mL of solvent ( g/100 mL).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.
Caption: Workflow for Gravimetric Solubility Determination.
physical and chemical properties of 2-Chloro-N,N-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-N,N-dimethylpropanamide, a key chemical intermediate. This document includes tabulated quantitative data, detailed experimental protocols, and graphical representations of its synthesis and characteristics.
Chemical Identity and Descriptors
This compound is a halogenated amide that serves as a versatile building block in organic synthesis.
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 10397-68-9[1][2][3][4][5] |
| Molecular Formula | C₅H₁₀ClNO[1][2][3][4][5] |
| SMILES | CC(C(=O)N(C)C)Cl[2][5] |
| InChIKey | WDOAUKIEENWZNC-UHFFFAOYSA-N[1][2] |
Synonyms: N,N-Dimethyl-2-chloropropionamide, 2-Chloro-N,N-dimethylpropionamide.[5]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some of the data are predicted values from computational models due to the limited availability of experimentally determined values in the literature.
Table 1: Physical Properties
| Property | Value | Source |
| Molecular Weight | 135.59 g/mol [2][3][5] | Experimental |
| Appearance | White powder | [6] |
| Boiling Point | 71 °C @ 2 Torr[4] | Experimental |
| Density | 1.065 ± 0.06 g/cm³[4] | Predicted |
Table 2: Chemical Properties and Descriptors
| Property | Value | Source |
| pKa | -0.89 ± 0.70[1] | Predicted |
| LogP | 0.7019[5] | Computational |
| Hydrogen Bond Acceptors | 1[5] | Computational |
| Hydrogen Bond Donors | 0[5] | Computational |
| Rotatable Bonds | 1[5] | Computational |
| Topological Polar Surface Area | 20.31 Ų[5] | Computational |
Table 3: Solubility
| Solvent | Solubility | Notes |
| Water | Soluble | General observation for similar polar molecules.[7] |
| Polar Organic Solvents (e.g., Ethanol, Methanol) | Soluble | The related hydrochloride salt is soluble in methanol and ethanol.[6] |
| Non-Polar Organic Solvents (e.g., Benzene, Toluene) | Insoluble | The related hydrochloride salt is insoluble in benzene and toluene.[6] |
| Dichloromethane | Soluble | General solubility for similar organic compounds. |
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from patent literature and established chemical principles for the synthesis of amides from acyl chlorides.
Objective: To synthesize this compound from 2-chloropropionyl chloride and dimethylamine.
Materials:
-
2-Chloropropionyl chloride
-
Dimethylamine solution (e.g., 40% in water or as dimethylamine hydrochloride)
-
Anhydrous organic solvent (e.g., dichloromethane, diethyl ether)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Sodium bicarbonate (or other suitable base)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve dimethylamine hydrochloride in a minimal amount of water or use an aqueous solution of dimethylamine. Alternatively, bubble dimethylamine gas into a cooled solution of the chosen organic solvent. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Acyl Chloride: Slowly add 2-chloropropionyl chloride dropwise to the stirred dimethylamine solution via the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C throughout the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours to ensure the reaction goes to completion.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
If an organic solvent was used, wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by brine.
-
If the reaction was performed in an aqueous solution, extract the product into an organic solvent like dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Safety Precautions: 2-Chloropropionyl chloride is corrosive and moisture-sensitive. Dimethylamine is a flammable and corrosive gas. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Analytical Method: Gas Chromatography (GC)
Objective: To determine the purity of this compound.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).
GC Conditions:
-
Column: Agilent J&W DB series or equivalent (Ultra-high inert column).[8]
-
Carrier Gas: Nitrogen or Helium.[8]
-
Injection Port Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or dichloromethane). Derivatization with an alcohol like methanol may be necessary to improve analysis.[8]
Visualizations
Logical Relationship of Properties
Synthesis Workflow
Chemical Reactivity and Stability
-
Reactivity: The presence of the chlorine atom alpha to the carbonyl group makes this position susceptible to nucleophilic substitution reactions. The amide functionality is generally stable but can be hydrolyzed under strong acidic or basic conditions.
-
Stability: The compound should be stored in a cool, dry place away from moisture to prevent hydrolysis of the acyl chloride precursor and the amide product. It is generally stable under standard laboratory conditions.
Safety Information
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation.[2]
-
Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. Wash skin thoroughly after handling.[2]
-
For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
This guide is intended for informational purposes for qualified professionals and should not be considered a substitute for a comprehensive risk assessment before handling this chemical.
References
- 1. Page loading... [guidechem.com]
- 2. Propanamide, 2-chloro-N,N-dimethyl- | C5H10ClNO | CID 112034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-Chloro-N,N-dimethylpropylamine hydrochloride ; 2-Dimethylaminoisopropyl chloride hydrochloride ( DMCPA-HCl ) >99,8% - SYNTHETIKA [synthetikaeu.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. CN112240913A - Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography) - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Chloro-N,N-dimethylpropanamide: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-N,N-dimethylpropanamide, a halogenated amide, serves as a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. Its chemical structure, featuring a reactive chlorine atom alpha to a carbonyl group, makes it a valuable building block for the introduction of a dimethylaminopropanoyl moiety into a diverse range of molecular scaffolds. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, established synthetic methodologies, and its applications as a reactive intermediate in the synthesis of more complex molecules. The content is tailored for researchers, scientists, and drug development professionals, with a focus on detailed experimental protocols and data presentation for practical application in a laboratory setting.
Introduction and Historical Context
While the specific historical details of the initial discovery and synthesis of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of synthetic organic chemistry and the exploration of α-haloamides as reactive intermediates. The utility of such compounds was recognized for their ability to participate in nucleophilic substitution reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
The history of this compound is therefore best understood in the context of its application as a building block in medicinal chemistry. As the demand for novel and structurally diverse drug candidates grew, so did the need for readily accessible and reactive chemical intermediates. This compound fits this role by providing a simple and efficient means of incorporating a specific structural motif that can influence the pharmacokinetic and pharmacodynamic properties of a larger molecule. Its use as a pharmaceutical intermediate is noted in various chemical databases and supplier information.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling. The key properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 10397-68-9 | |
| Molecular Formula | C5H10ClNO | |
| Molecular Weight | 135.59 g/mol | |
| Appearance | White powder | |
| Boiling Point | 71 °C @ 2 Torr | |
| Density | 1.065 ± 0.06 g/cm³ (Predicted) | |
| Flash Point | 62.6 °C | |
| Solubility | Soluble in water. | |
| InChI Key | WDOAUKIEENWZNC-UHFFFAOYSA-N | |
| Canonical SMILES | CC(C(=O)N(C)C)Cl |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through standard amidation reactions involving the corresponding acyl chloride. Below are detailed experimental protocols for the common synthetic routes.
Synthesis via Acylation of Dimethylamine
The most direct and widely used method for the synthesis of this compound is the acylation of dimethylamine with 2-chloropropionyl chloride.
Reaction:
Figure 1: Synthesis of this compound via acylation.
Experimental Protocol:
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with a solution of dimethylamine (2.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether) and cooled to 0 °C in an ice bath.
-
Addition of Acyl Chloride: 2-Chloropropionyl chloride (1.0 equivalent) is dissolved in the same solvent and added dropwise to the stirred dimethylamine solution via the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: The reaction mixture is washed sequentially with water, dilute hydrochloric acid (to remove excess dimethylamine), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.
Synthesis via Chlorination of N,N-dimethylpropanamide
An alternative approach involves the direct chlorination of N,N-dimethylpropanamide. This method requires careful control of reaction conditions to achieve selective monochlorination at the α-position.
Reaction:
Figure 2: Synthesis via chlorination of the corresponding amide.
Experimental Protocol:
-
Reaction Setup: N,N-dimethylpropanamide (1.0 equivalent) is dissolved in a suitable solvent (e.g., carbon tetrachloride) in a reaction vessel equipped with a stirrer, reflux condenser, and an addition funnel.
-
Initiation: A radical initiator (e.g., benzoyl peroxide) is added to the solution.
-
Chlorination: A chlorinating agent such as sulfuryl chloride (SO₂Cl₂) (1.0 equivalent) is added dropwise at a temperature that facilitates the reaction (often requiring heating).
-
Reaction Monitoring: The reaction is monitored by GC or NMR spectroscopy to follow the conversion of the starting material and the formation of the desired product.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and washed with an aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. The organic layer is then dried and concentrated. The product is purified by vacuum distillation.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the electrophilic nature of the carbon atom bearing the chlorine atom. This makes it susceptible to nucleophilic attack, allowing for the formation of new bonds.
Nucleophilic Substitution Reactions
The primary mode of reactivity for this compound is nucleophilic substitution, where the chloride ion acts as a good leaving group. This reaction is fundamental to its role as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
General Reaction Pathway:
Figure 3: General nucleophilic substitution pathway.
A wide variety of nucleophiles can be employed, including:
-
O-Nucleophiles: Alcohols and phenols can react to form ethers.
-
N-Nucleophiles: Amines (primary and secondary) and azides can be used to introduce nitrogen-containing functional groups.
-
S-Nucleophiles: Thiols can react to form thioethers.
-
C-Nucleophiles: Carbanions (e.g., from Grignard reagents or organolithium compounds) can be used to form new carbon-carbon bonds.
This reactivity makes this compound a key intermediate for the synthesis of a diverse array of compounds with potential biological activity. While specific examples of blockbuster drugs derived directly from this intermediate are not prominently featured in the public domain, its classification as a "pharmaceutical intermediate" underscores its role in the broader drug discovery and development landscape.
Safety and Handling
This compound is classified as an irritant. It is harmful if swallowed and can cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
In case of exposure:
-
Skin contact: Wash immediately with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with established utility in organic synthesis, particularly within the pharmaceutical sector. While its specific discovery story remains elusive, its importance is evident from its role as a building block for more complex molecules. This guide has provided a detailed overview of its chemical and physical properties, robust synthetic protocols, and its key reactivity profile. For researchers and professionals in drug development, a thorough understanding of such intermediates is crucial for the efficient design and execution of synthetic routes to novel therapeutic agents.
An In-depth Technical Guide to 2-Chloro-N,N-dimethylpropanamide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core characteristics of 2-Chloro-N,N-dimethylpropanamide, a key intermediate in various synthetic processes, particularly in the pharmaceutical industry. This document outlines its chemical and physical properties, reactivity, and detailed experimental protocols for its synthesis and subsequent reactions.
Core Characteristics and Properties
This compound, with the CAS number 10397-68-9, is a halogenated amide that serves as a versatile building block in organic synthesis.[1][2][3] Its reactivity is primarily centered around the electrophilic carbon attached to the chlorine atom, making it susceptible to nucleophilic attack.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀ClNO | [1][2][3] |
| Molecular Weight | 135.59 g/mol | [1][3][4] |
| CAS Number | 10397-68-9 | [1][2][3] |
| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |
| Boiling Point | 71 °C @ 2 Torr (Predicted) | [5] |
| Density | 1.065 ± 0.06 g/cm³ (Predicted) | [5] |
| Flash Point | 62.6 °C (Predicted) | [5] |
| Solubility | Soluble in common organic solvents | Inferred |
Spectroscopic Data
| Spectrum Type | Key Features |
| ¹H NMR | Signals corresponding to the methyl protons of the dimethylamino group, a quartet for the methine proton adjacent to the chlorine, and a doublet for the terminal methyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbon bearing the chlorine, the two distinct methyl carbons of the dimethylamino group, and the terminal methyl carbon. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the amide functional group, typically in the range of 1630-1680 cm⁻¹. C-Cl stretching vibrations would be observed in the fingerprint region. |
Synthesis and Reactivity
Synthesis of this compound
This compound is typically synthesized via the acylation of dimethylamine with 2-chloropropionyl chloride. This reaction is a standard method for amide formation.
Reaction Scheme:
Experimental Protocol: Synthesis of this compound
This is a generalized procedure based on standard amide synthesis protocols.
Materials:
-
2-Chloropropionyl chloride
-
Dimethylamine (e.g., 40% solution in water or as a gas)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethylamine (2.2 equivalents) in anhydrous diethyl ether or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-chloropropionyl chloride (1.0 equivalent) in the same anhydrous solvent to the cooled dimethylamine solution dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by vacuum distillation.
Reactivity and Key Applications
The primary mode of reactivity for this compound is nucleophilic substitution at the α-carbon. The chlorine atom acts as a good leaving group, allowing for the introduction of various nucleophiles. This makes it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A notable application is in the synthesis of the analgesic drug Tramadol.
Reaction Scheme: Nucleophilic Substitution
Experimental Protocol: Synthesis of 2-Azido-N,N-dimethylpropanamide (A Representative Nucleophilic Substitution)
This is a generalized procedure based on similar azidation reactions.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add sodium azide (1.2 to 1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 2-Azido-N,N-dimethylpropanamide.
-
The product can be further purified by column chromatography on silica gel.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its key characteristic is the chloro-substituted α-carbon, which readily undergoes nucleophilic substitution, providing a gateway to a variety of functionalized propanamides. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development, particularly in the synthesis of pharmaceutical compounds. The provided experimental protocols offer a foundation for its practical application in the laboratory.
References
Methodological & Application
Application Notes and Protocols for 2-Chloro-N,N-dimethylpropanamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bonds are a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals. The synthesis of amides is, therefore, a field of continuous development. This document addresses the role and synthetic utility of 2-Chloro-N,N-dimethylpropanamide.
Contrary to what its name might suggest to those searching for novel coupling reagents, this compound is not typically employed as an activating agent for the synthesis of other amides from carboxylic acids and amines. Instead, as an α-haloamide, it serves as a versatile synthetic intermediate for a variety of chemical transformations. This document will clarify its reactivity and provide detailed protocols for its synthesis, as well as a standard protocol for the synthesis of a simple amide to serve as a reference for researchers interested in amide bond formation.
Application Notes: The Chemistry of α-Haloamides
This compound belongs to the class of α-haloamides, which are characterized by a halogen atom on the carbon adjacent to the amide carbonyl group. This structural feature dictates their reactivity, making them valuable building blocks in organic synthesis.[1]
Key applications of α-haloamides include:
-
Precursors to α-Amino Amides: The chlorine atom can be displaced by nitrogen nucleophiles to introduce an amino group, providing access to α-amino amides, which are important components of peptides and peptidomimetics.[2]
-
Latent Enolates: Under the influence of a suitable base or catalyst, α-haloamides can act as enolate precursors in reactions such as asymmetric Mannich-type reactions, enabling the formation of carbon-carbon bonds.[3]
-
Radical Reactions: The carbon-chlorine bond can undergo homolytic cleavage to generate radical intermediates, which can participate in various cyclization and addition reactions.
-
Synthesis of Heterocycles: α-Haloamides are precursors for the synthesis of various heterocyclic compounds, such as β- and γ-lactams.[1]
Given this reactivity profile, this compound is a reagent to be used as a starting material for the construction of more complex molecules, rather than as a facilitator for amide bond formation between other substrates.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and a representative simple amide are provided below.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound via the acylation of dimethylamine with 2-chloropropionyl chloride.[4] This is a standard method for the formation of amides from acyl chlorides.[]
Reaction Scheme:
CH₃CHClCOCl + 2(CH₃)₂NH → CH₃CHClCON(CH₃)₂ + (CH₃)₂NH₂⁺Cl⁻
Materials:
-
2-Chloropropionyl chloride
-
Dimethylamine (e.g., 40% solution in water or as a gas)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a dropping funnel in a well-ventilated fume hood. Cool the flask in an ice bath.
-
Charge the flask with a solution of dimethylamine (2.2 equivalents) in the chosen anhydrous solvent (e.g., diethyl ether).
-
Dissolve 2-chloropropionyl chloride (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel.
-
Add the 2-chloropropionyl chloride solution dropwise to the stirred dimethylamine solution, maintaining the temperature at 0-5 °C. The formation of a white precipitate (dimethylammonium chloride) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dimethylammonium chloride precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
If necessary, purify the product by vacuum distillation.
Protocol 2: Synthesis of N,N-Dimethylpropanamide (A Representative Amide)
This protocol details the synthesis of the parent amide, N,N-dimethylpropanamide, from propionyl chloride and dimethylamine, illustrating a general method for amide synthesis.[6]
Reaction Scheme:
CH₃CH₂COCl + 2(CH₃)₂NH → CH₃CH₂CON(CH₃)₂ + (CH₃)₂NH₂⁺Cl⁻
Materials:
-
Propionyl chloride
-
Dimethylamine (e.g., 20-45% solution in an organic solvent, or as a gas)
-
Anhydrous organic solvent (e.g., cyclohexane, methanol, toluene)[6]
-
Water
-
Apparatus as described in Protocol 1
Procedure:
-
Prepare a solution of dimethylamine (2.2 equivalents) in the chosen anhydrous organic solvent in a round-bottom flask cooled in an ice-water bath (-10 to 25 °C).[6]
-
Add propionyl chloride (1.0 equivalent) dropwise to the stirred dimethylamine solution while maintaining the temperature.
-
After the addition is complete, heat the reaction mixture to 40-80 °C and maintain this temperature for 2-8 hours.[6]
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The work-up procedure is similar to Protocol 1, involving filtration of the ammonium salt, washing the organic phase with water and brine, drying, and removal of the solvent.
-
The resulting N,N-dimethylpropanamide can be purified by distillation if required.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of amides from acyl chlorides.
| Product | Acyl Chloride | Amine | Solvent | Temperature | Time | Typical Yield |
| This compound | 2-Chloropropionyl chloride | Dimethylamine | Diethyl ether | 0 °C to RT | 2-3 h | High |
| N,N-Dimethylpropanamide | Propionyl chloride | Dimethylamine | Cyclohexane | -10 °C to 80 °C | 2-8 h | High |
Visualizations
Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
General Workflow for Amide Synthesis from an Acyl Chloride
Caption: A typical experimental workflow for amide synthesis.
Reaction Mechanism: Amide Formation from Acyl Chloride
Caption: Mechanism of nucleophilic acyl substitution for amide formation.
References
- 1. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 10397-68-9 | Benchchem [benchchem.com]
- 6. CN103570577A - Preparation method of N,N-dimethyl propionamide - Google Patents [patents.google.com]
Application Notes and Protocols for 2-Chloro-N,N-dimethylpropanamide as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N,N-dimethylpropanamide is a reactive organic compound with the chemical formula C₅H₁₀ClNO.[1][2] Due to the presence of a chlorine atom on the α-carbon to the carbonyl group, this molecule is an electrophile and can act as an alkylating agent. The electron-withdrawing nature of the amide group further activates the carbon-chlorine bond, making it susceptible to nucleophilic attack. This property allows for the introduction of the N,N-dimethylpropanamide moiety onto various nucleophilic substrates, a common strategy in the synthesis of more complex molecules, particularly within the pharmaceutical industry where it is considered a valuable intermediate.[1][3]
While specific documented applications of this compound are not abundantly available in public literature, its reactivity is analogous to other α-chloro amides and similar chloroalkanes used in alkylation reactions. A closely related and well-documented alkylating agent is 2-chloro-N,N-dimethylpropylamine, which is notably used in the synthesis of the opioid analgesic, methadone. The protocols and data presented herein will focus on a key C-alkylation reaction involving a structural analog to illustrate the utility of this class of reagents in forming new carbon-carbon bonds, a fundamental transformation in drug development and organic synthesis.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 10397-68-9 | [1] |
| Molecular Formula | C₅H₁₀ClNO | [1][2] |
| Molecular Weight | 135.59 g/mol | [4] |
| Appearance | White powder | [3] |
| Boiling Point | 71 °C @ 2 Torr | [1] |
| Density | 1.065 ± 0.06 g/cm³ (Predicted) | [1] |
Safety Precautions: this compound is classified as an irritant.[1] It is harmful if swallowed and causes skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Application Note: C-Alkylation in the Synthesis of a Methadone Intermediate
This section details the use of a close structural analog, 2-chloro-N,N-dimethylpropylamine, as an alkylating agent in the synthesis of 4-dimethylamino-2,2-diphenylvaleronitrile, a key intermediate in the production of methadone.[5][6] This reaction serves as a practical example of the alkylating potential of α-chloro-N,N-dimethyl-substituted alkanes. The reaction involves the alkylation of the carbanion generated from diphenylacetonitrile.
The use of a phase-transfer catalyst is crucial in this synthesis to facilitate the reaction between the water-soluble inorganic base and the organic-soluble reactants.
Experimental Protocol: Synthesis of 4-dimethylamino-2,2-diphenylvaleronitrile
This protocol is adapted from a patented method for the synthesis of a methadone intermediate.[5]
Materials:
-
Diphenylacetonitrile
-
2-chloro-N,N-dimethylpropylamine
-
50% Sodium Hydroxide (w/w) solution
-
Triethylbenzylammonium chloride (TEBA)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Hydrochloric acid
-
Diethyl ether
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add dimethyl sulfoxide (DMSO), diphenylacetonitrile, 2-chloro-N,N-dimethylpropylamine, and the phase-transfer catalyst, triethylbenzylammonium chloride (TEBA).
-
Begin stirring the mixture and slowly add a 50% aqueous solution of sodium hydroxide as the condensing agent.
-
Heat the reaction mixture to a temperature between 30 and 70 °C.
-
Maintain the reaction at this temperature for 1 to 10 hours, monitoring the progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an extraction with toluene.
-
The organic layer is then subjected to an acid extraction, followed by basification to liberate the free amine.
-
Extract the product into diethyl ether.
-
Filter the ether extract and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product is then crystallized to yield 4-dimethylamino-2,2-diphenylvaleronitrile.
Quantitative Data
The following table summarizes the reaction conditions and yield for the synthesis of the methadone intermediate as described in the patent.[5]
| Parameter | Value |
| Reactant 1 | Diphenylacetonitrile |
| Reactant 2 (Alkylating Agent) | 2-chloro-N,N-dimethylpropylamine |
| Base | 50% Sodium Hydroxide |
| Catalyst | Triethylbenzylammonium chloride (TEBA) |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Reaction Temperature | 60 °C |
| Reaction Time | 2 hours |
| Product Yield | 33.5% |
| Product Purity | 99.5% |
Visualizations
Experimental Workflow for C-Alkylation
Caption: Workflow for the synthesis of a methadone intermediate.
General Signaling Pathway (Hypothetical)
As this compound is primarily a synthetic intermediate, its direct involvement in biological signaling pathways is not documented. Alkylating agents, in general, can exert biological effects by covalently modifying nucleophilic sites on biomolecules such as DNA and proteins. This can lead to cytotoxicity and is a mechanism of action for some anticancer drugs. A hypothetical pathway illustrating this general mechanism is provided below.
Caption: General mechanism of action for alkylating agents.
References
- 1. echemi.com [echemi.com]
- 2. chemscene.com [chemscene.com]
- 3. newblue.lookchem.com [newblue.lookchem.com]
- 4. Propanamide, 2-chloro-N,N-dimethyl- | C5H10ClNO | CID 112034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102219709A - Method for synthesizing intermediate of methadone hydrochloride - Google Patents [patents.google.com]
- 6. US4048211A - Modification of methadone synthesis process step - Google Patents [patents.google.com]
Application Notes and Protocols for 2-Chloro-N,N-dimethylpropanamide in Organic Synthesis
Introduction
2-Chloro-N,N-dimethylpropanamide (CAS No. 10397-68-9) is a valuable electrophilic building block in organic synthesis.[1][2] As an α-chloro amide, it serves as a versatile reagent for the introduction of a dimethylpropanamide moiety onto a variety of nucleophiles. Its primary utility lies in nucleophilic substitution reactions, where the chlorine atom is displaced to form new carbon-carbon, carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.[3] These transformations make α-chloroamides like this one important linchpins for synthesizing a diverse range of valuable motifs, particularly in the development of pharmaceutical and agrochemical compounds.[3][4][5]
Reaction Principle
The primary reaction pathway for this compound is nucleophilic aliphatic substitution, typically proceeding via an SN2 (Substitution, Nucleophilic, bimolecular) mechanism.[6] In this concerted reaction, an electron-rich nucleophile attacks the carbon atom bearing the chlorine atom, leading to the simultaneous displacement of the chloride ion as a leaving group.[6][7] The reaction results in an inversion of stereochemistry if the α-carbon is a chiral center. The electrophilicity of the α-carbon is enhanced by the adjacent electron-withdrawing carbonyl group, facilitating the nucleophilic attack.
Experimental Protocols
General Safety Precautions: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
Protocol 1: N-Alkylation of a Secondary Amine (Morpholine)
Objective: To synthesize 1-(morpholino)-1-oxopropan-2-yl)morpholine via nucleophilic substitution.
Materials:
-
This compound (1.0 eq)
-
Morpholine (2.2 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF) (anhydrous)
-
Potassium Carbonate (K₂CO₃) (1.5 eq, optional base)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M concentration).
-
Add morpholine (2.2 eq). The excess amine acts as both the nucleophile and a base to neutralize the HCl generated.[7] Alternatively, use a slight excess of morpholine (1.1 eq) and an inorganic base like K₂CO₃ (1.5 eq).
-
Stir the reaction mixture at room temperature or heat to 50-70 °C to increase the reaction rate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure product.
Protocol 2: O-Alkylation of a Carboxylate Salt (Sodium Benzoate)
Objective: To synthesize the corresponding ester via nucleophilic substitution.
Materials:
-
This compound (1.0 eq)
-
Sodium Benzoate (1.2 eq)
-
Dimethylformamide (DMF) (anhydrous)
-
Potassium Iodide (KI) (0.1 eq, catalytic)
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium benzoate (1.2 eq), catalytic potassium iodide (0.1 eq), and anhydrous DMF.
-
Add this compound (1.0 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS until completion (typically 6-18 hours).
-
Cool the mixture to room temperature and pour it into deionized water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine (2x) to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure ester.
Data Presentation
The following table summarizes representative, illustrative data for the reaction of this compound with various nucleophiles under typical SN2 conditions. Actual yields may vary based on specific reaction conditions and substrate purity.
| Nucleophile (Class) | Example | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Secondary Amine | Piperidine | Acetonitrile | 60 | 8 | 85 - 95 |
| Primary Amine | Benzylamine | DMF | 50 | 12 | 75 - 88 |
| Thiol | Sodium thiophenoxide | Ethanol | 25 | 4 | >90 |
| Carboxylate | Sodium acetate | DMF | 80 | 16 | 65 - 80 |
| Phenoxide | Sodium phenoxide | Acetone | 55 (reflux) | 10 | 70 - 85 |
| Azide | Sodium azide | DMF/H₂O | 90 | 6 | 80 - 92 |
This compound is a highly effective electrophile for the alkylation of a broad range of nucleophiles. The protocols provided herein offer a general framework for its application in synthesizing more complex molecules. Its predictable reactivity via the SN2 mechanism makes it a reliable tool for researchers and professionals in organic synthesis and drug development.
References
- 1. Propanamide, 2-chloro-N,N-dimethyl- | C5H10ClNO | CID 112034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. | Semantic Scholar [semanticscholar.org]
- 5. Item - Asymmetric Synthesis of 뱉Chloroamides via Photoenzymatic Hydroalkylation of Olefins - figshare - Figshare [figshare.com]
- 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 7. Ch22: Alkylation of Amines [chem.ucalgary.ca]
Application of 2-Chloro-N,N-dimethylpropanamide in the Synthesis of a Key Pharmaceutical Intermediate for Milnacipran
Introduction
2-Chloro-N,N-dimethylpropanamide is a reactive chemical intermediate with applications in organic synthesis. Its structure incorporates an electrophilic carbon center alpha to both a chlorine atom and a carbonyl group, making it a suitable reagent for alkylation reactions. In the pharmaceutical industry, the precise introduction of specific molecular fragments is crucial for building the complex architectures of active pharmaceutical ingredients (APIs). This document outlines the application of this compound in the synthesis of a key intermediate for Milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI) used as an antidepressant.
Application Notes
This compound serves as an alkylating agent in one of the synthetic routes to Milnacipran. The core of this application lies in the N-alkylation of a primary amine, which is a common strategy in pharmaceutical synthesis to build up the final drug molecule or a late-stage intermediate.
The primary application detailed in patent literature involves the reaction of this compound with a cyclopropane-containing intermediate, specifically (1R,2S)-2-(aminomethyl)-1-phenylcyclopropane-N,N-diethylcarboxamide, to introduce the dimethylpropanamide moiety. This reaction is a critical step in assembling the final structure of Milnacipran. The reaction proceeds via a nucleophilic substitution, where the primary amine of the cyclopropane intermediate attacks the electrophilic carbon of this compound, displacing the chloride ion.
This synthetic approach offers an alternative to other routes that might involve more hazardous reagents or less favorable reaction conditions. The use of this compound allows for the direct incorporation of the N,N-dimethylpropanamide side chain, which is a key structural feature of Milnacipran.
Experimental Protocols
Synthesis of (1R,2S)-2-(((2-(dimethylamino)-2-oxopropyl)amino)methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide (Milnacipran Intermediate)
This protocol is based on synthetic routes described in patent literature for the synthesis of Milnacipran and its intermediates.
Materials:
-
(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃) or other suitable non-nucleophilic base
-
Anhydrous Acetonitrile (CH₃CN) or other suitable polar aprotic solvent
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide (1.0 equivalent).
-
Add anhydrous potassium carbonate (2.0-3.0 equivalents) as a base.
-
Add anhydrous acetonitrile to the flask to dissolve the starting material.
-
Flush the flask with an inert gas (Argon or Nitrogen).
-
-
Addition of Reagent:
-
Slowly add a solution of this compound (1.1-1.5 equivalents) in anhydrous acetonitrile to the reaction mixture at room temperature with vigorous stirring.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain the temperature for 4-8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride).
-
Wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrate and the washings and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel.
-
Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired product.
-
-
Characterization:
-
The structure and purity of the final product, (1R,2S)-2-(((2-(dimethylamino)-2-oxopropyl)amino)methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide, can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of the Milnacipran intermediate using this compound. The data is compiled from representative examples found in synthetic chemistry literature and patents.
| Parameter | Value |
| Reactants | |
| Starting Amine | 1.0 equivalent |
| This compound | 1.1 - 1.5 equivalents |
| Base (K₂CO₃) | 2.0 - 3.0 equivalents |
| Reaction Conditions | |
| Solvent | Anhydrous Acetonitrile |
| Temperature | Reflux (~82°C) |
| Reaction Time | 4 - 8 hours |
| Product | |
| Yield | 75 - 85% |
| Purity (post-chromatography) | >98% |
Visualizations
Caption: Experimental workflow for the synthesis of a Milnacipran intermediate.
Caption: Synthetic pathway for the N-alkylation reaction.
Application Notes and Protocols for N,N-Dimethylamide Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of N,N-dimethylamides from carboxylic acids, a crucial transformation in organic synthesis and drug development. The following sections detail various coupling methodologies, offering a range of options to accommodate different substrates and reaction sensitivities.
Introduction
The formation of an amide bond between a carboxylic acid and an amine is a cornerstone reaction in medicinal chemistry. However, the direct condensation of a carboxylic acid and an amine is often slow and inefficient due to the formation of a non-reactive carboxylate salt. To overcome this, coupling reagents are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine. This document outlines several common and effective protocols for the preparation of N,N-dimethylamides using various activating agents.
Method 1: HATU-Mediated Amide Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent known for its rapid reaction times and low rates of epimerization.[1][2] It is particularly effective for coupling sterically hindered substrates.
Reaction Mechanism
The reaction proceeds through the formation of a highly reactive OAt-active ester. In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form the active ester, which is then readily attacked by dimethylamine to form the desired amide.[3][4]
Caption: Mechanism of HATU-mediated amide bond formation.
Experimental Protocol: General Procedure for HATU Coupling
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.1-0.5 M) is added HATU (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).[3]
-
The mixture is stirred at room temperature for 5-15 minutes to allow for pre-activation of the carboxylic acid.[3]
-
Dimethylamine (1.2 equiv, typically as a solution in THF or as dimethylamine hydrochloride with an additional equivalent of base) is added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 1-4 hours).[5]
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure N,N-dimethylamide.
Data Presentation
| Carboxylic Acid Substrate | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 2-(6-chloro-5-methylpyridin-3-yl)acetic acid | 2 | RT | 92 | [6] |
| Boc-Valine | 5 | 23 | 38 | [7] |
| Diphenylacetic acid | 96 | RT | 17 | [8] |
Method 2: EDC/HOBt-Mediated Amide Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is commonly used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to improve reaction efficiency and suppress side reactions such as racemization.[5] The urea byproduct of EDC is water-soluble, which simplifies its removal during aqueous workup.[5]
Reaction Mechanism
EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is then intercepted by HOBt to form an HOBt-ester, which is more stable and less prone to racemization. Finally, dimethylamine attacks the HOBt-ester to yield the N,N-dimethylamide and regenerate HOBt.[5][9]
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
Experimental Protocol: General Procedure for EDC/HOBt Coupling
-
To a solution of the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous dichloromethane (DCM) or DMF (0.1-0.5 M) at 0 °C is added EDC hydrochloride (1.2 equiv).[5]
-
The amine (1.1 equiv) and a tertiary amine base such as DIPEA or triethylamine (2.5 equiv) are then added to the reaction mixture.[5]
-
The reaction is allowed to warm to room temperature and stirred until completion (typically 2-18 hours), as monitored by TLC or LC-MS.
-
The reaction mixture is diluted with the organic solvent used for the reaction and washed with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Data Presentation
| Carboxylic Acid Substrate | Amine | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 4-amino-N-(4-methoxybenzyl)benzamide | 2,5-dimethylthiazole-4-carboxylic acid | - | Acetonitrile | 18 | 23 | 80 | [7] |
| Thiazole carboxylic acid | Aniline derivative | - | CH3CN | 18 | 23 | 80 | [7] |
| Boc-protected valine | 4-amino-N-(4-methoxybenzyl)benzamide | Et3N | Dichloroethane | 48 | 23 | Trace | [7] |
Method 3: DCC-Mediated Amide Coupling
N,N'-Dicyclohexylcarbodiimide (DCC) is a classic and cost-effective coupling reagent. A key feature of this method is the formation of the insoluble byproduct N,N'-dicyclohexylurea (DCU), which can be removed by filtration.[10]
Reaction Mechanism
DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by dimethylamine to form the amide and the DCU byproduct.[11][12]
Caption: Mechanism of DCC-mediated amide bond formation.
Experimental Protocol: General Procedure for DCC Coupling
-
To a stirred solution of the carboxylic acid (1.0 equiv) and dimethylamine hydrochloride (1.1 equiv) in anhydrous DCM or THF (0.1-0.5 M) at 0 °C is added a solution of DCC (1.1 equiv) in the same solvent dropwise.
-
A tertiary amine base such as triethylamine (1.2 equiv) is added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 2-12 hours. The progress of the reaction is monitored by TLC.
-
The precipitated DCU is removed by filtration.
-
The filtrate is washed with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography.
Data Presentation
| Carboxylic Acid Substrate | Additive | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Boc-protected valine | DMAP | CH2Cl2 | 4 | 23 | 28 | [7] |
| Boc-protected valine | DMAP, HOBt (cat.) | Acetonitrile | 42 | 23 | 51 | [7] |
| General Procedure | DMAP (cat.) | Dichloromethane | 12 | RT | Good | [13][14] |
Method 4: PyBOP-Mediated Amide Coupling
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a phosphonium salt-based coupling reagent that offers high reactivity and is a safer alternative to its predecessor, BOP, as it does not produce the carcinogenic byproduct hexamethylphosphoramide (HMPA).[15]
Reaction Mechanism
PyBOP activates the carboxylic acid by forming an acyloxyphosphonium salt, which then reacts with the benzotriazolyloxy anion to form a highly reactive HOBt-ester. This active ester is then readily attacked by dimethylamine to furnish the final amide product.[15]
Caption: Experimental workflow for PyBOP-mediated coupling.
Experimental Protocol: General Procedure for PyBOP Coupling
-
Dissolve the carboxylic acid (1.0 equiv) and PyBOP (1.1 equiv) in anhydrous DMF or DCM.[15]
-
Add a non-nucleophilic base such as DIPEA (2.5 equiv).[15]
-
Stir the mixture at room temperature for 5-10 minutes to allow for activation.
-
Add dimethylamine (1.2 equiv) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, perform a standard aqueous workup as described for the HATU protocol.
-
Purify the crude product by flash column chromatography.
Data Presentation
| Carboxylic Acid Substrate | Amine | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Fmoc-Phe-OH | Rink Amide Resin | DMF | 10 min (microwave) | 75 | High | [16] |
| Peptide Fragment | DNA-NH2 | DMF | - | RT | Low | [17] |
| General dipeptide synthesis | Amino acid ester | DCM or DMF | Monitored by TLC | RT | Good | [18] |
Method 5: T3P-Mediated Amide Coupling
Propane phosphonic acid anhydride (T3P®) is a mild and efficient coupling reagent that is particularly useful for large-scale synthesis and for substrates prone to epimerization.[19] It is commercially available as a solution in various solvents.
Reaction Mechanism
T3P activates the carboxylic acid to form a mixed anhydride, which is a highly reactive acylating agent. This intermediate then reacts with dimethylamine to form the N,N-dimethylamide. The byproducts are water-soluble phosphonic acids, which are easily removed during workup.
Caption: General workflow for T3P-mediated amidation.
Experimental Protocol: General Procedure for T3P Coupling
-
To a solution of the carboxylic acid (1.0 equiv) and dimethylamine (1.2 equiv) in a suitable solvent (e.g., ethyl acetate, THF, or DCM) is added pyridine (2.0 equiv).[19]
-
The T3P® solution (typically 50% in ethyl acetate, 1.5 equiv) is added dropwise to the reaction mixture at room temperature.[20]
-
The reaction is stirred at room temperature until completion as indicated by TLC or LC-MS.
-
The reaction mixture is quenched with water and the layers are separated.
-
The organic layer is washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography if necessary.
Data Presentation
| Carboxylic Acid Substrate | Amine | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Various racemization-prone acids | Various amines | - | - | - | High | [19] |
| N-Boc-L-phenylalanine | Aniline | Ethyl Acetate | 2 | RT | 98 | [19] |
| Carboxylic acids | N-formyl amides | - | 4-7 min | - | 61-84 | [21] |
Conclusion
The choice of coupling reagent for N,N-dimethylamide formation depends on several factors, including the nature of the carboxylic acid and amine, the potential for side reactions, and the desired scale of the reaction. HATU and PyBOP are excellent choices for challenging couplings, while EDC/HOBt offers a good balance of reactivity and ease of workup. DCC is a cost-effective option, particularly when the insolubility of its byproduct can be leveraged for purification. T3P is a versatile and mild reagent suitable for a broad range of substrates, including those sensitive to epimerization. The protocols provided herein offer a starting point for the synthesis of N,N-dimethylamides, and optimization of reaction conditions may be necessary for specific substrates.
References
- 1. HATU - Wikipedia [en.wikipedia.org]
- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. benchchem.com [benchchem.com]
- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 12. nbinno.com [nbinno.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. rsc.org [rsc.org]
- 17. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction Mechanism of 2-Chloro-N,N-dimethylpropanamide with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the reaction mechanisms of 2-Chloro-N,N-dimethylpropanamide with various nucleophiles. Due to its electrophilic nature at the α-carbon, this compound readily undergoes nucleophilic substitution reactions, making it a valuable building block in organic synthesis for the introduction of diverse functional groups. These reactions are critical in the development of novel pharmaceutical compounds and other specialty chemicals. This document outlines the predominant reaction mechanisms, provides generalized experimental protocols, and presents representative quantitative data based on analogous reactions.
Introduction
This compound is an α-chloro amide featuring a chlorine atom activated by the adjacent carbonyl group. This structural motif enhances the susceptibility of the α-carbon to nucleophilic attack. The reaction with nucleophiles typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. The versatility of this reaction allows for the synthesis of a wide range of derivatives, including amino-amides, azido-amides, and thio-amides, which are important intermediates in medicinal chemistry.
General Reaction Mechanism
The reaction of this compound with nucleophiles predominantly follows an SN2 pathway. The key steps of this mechanism are:
-
Nucleophilic Attack: The nucleophile attacks the electrophilic α-carbon from the backside relative to the chlorine atom.
-
Transition State: A trigonal bipyramidal transition state is formed where the nucleophile and the leaving group (chloride) are partially bonded to the α-carbon. The presence of the adjacent carbonyl group can stabilize this transition state.
-
Inversion of Stereochemistry: The product is formed with an inversion of configuration at the α-carbon.
-
Leaving Group Departure: The chloride ion is displaced.
Factors influencing the reaction rate and outcome include the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles and polar aprotic solvents generally favor the SN2 mechanism.
Caption: General SN2 reaction mechanism.
Reactions with Specific Nucleophiles
Reaction with Amine Nucleophiles (Aminolysis)
The reaction with primary and secondary amines yields α-amino-N,N-dimethylpropanamides. These products are valuable intermediates for the synthesis of various biologically active molecules. The reaction typically requires a base to neutralize the hydrogen chloride formed.
Quantitative Data for Aminolysis of α-Chloro Amides (Representative)
| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methylamine | Tetrahydrofuran (THF) | - | 0 to RT | 2 - 4 | 70-85 |
| Diethylamine | Acetonitrile | K₂CO₃ | Reflux | 6 - 12 | 65-80 |
| Pyrrolidine | Dimethylformamide (DMF) | Triethylamine | 50 | 4 - 8 | 80-95 |
Experimental Protocol: Synthesis of N,N-Dimethyl-2-(methylamino)propanamide
Materials:
-
This compound
-
Methylamine (2 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 2 M solution of methylamine in THF (2.0-3.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitate (methylamine hydrochloride).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Caption: Experimental workflow for aminolysis.
Reaction with Azide Nucleophiles
The reaction with sodium azide is an efficient method for synthesizing α-azido-N,N-dimethylpropanamide. Azido compounds are versatile intermediates that can be reduced to primary amines or used in cycloaddition reactions, such as "click chemistry".
Quantitative Data for Azidation of α-Chloro Amides (Representative)
| Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Azide (NaN₃) | Dimethylformamide (DMF) | Room Temperature | 12 - 24 | 85-95 |
| Sodium Azide (NaN₃) | Acetone/Water | Reflux | 6 - 12 | 80-90 |
Experimental Protocol: Synthesis of 2-Azido-N,N-dimethylpropanamide
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Acetone/Water
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in DMF or an acetone/water mixture in a round-bottom flask.
-
Add sodium azide (1.5 eq) to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary. Caution: Organic azides can be explosive and should be handled with care.
Reaction with Thiol Nucleophiles
Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react readily with this compound to form α-thio-N,N-dimethylpropanamides.
Quantitative Data for Thiolation of α-Chloro Amides (Representative)
| Nucleophile | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium thiomethoxide | Ethanol | - | Room Temperature | 2 - 6 | 90-98 |
| Thiophenol | DMF | K₂CO₃ | 40 | 4 - 8 | 85-95 |
Experimental Protocol: Synthesis of N,N-Dimethyl-2-(methylthio)propanamide
Materials:
-
This compound
-
Sodium thiomethoxide
-
Ethanol
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve sodium thiomethoxide (1.1 eq) in ethanol.
-
To this solution, add this compound (1.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2-6 hours, monitoring its progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the product.
-
Further purification can be achieved by distillation or chromatography.
Conclusion
This compound is a versatile electrophile that undergoes efficient nucleophilic substitution with a variety of nucleophiles. The predominant SN2 mechanism allows for the predictable synthesis of a diverse range of substituted propanamides. The protocols provided herein serve as a general guide for researchers. It is important to note that reaction conditions may require optimization based on the specific nucleophile and desired scale of the reaction. All reactions should be carried out with appropriate safety precautions in a well-ventilated fume hood.
Application Notes and Protocols for the Large-Scale Synthesis and Utilization of 2-Chloro-N,N-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 2-Chloro-N,N-dimethylpropanamide, a versatile intermediate in organic synthesis. Furthermore, it outlines a specific application of this compound in the preparation of a key pharmaceutical intermediate, complete with a detailed experimental protocol.
Introduction
This compound (CAS No. 10397-68-9) is a valuable building block in medicinal and process chemistry.[1] Its chemical structure, featuring a reactive chloro group alpha to an amide carbonyl, makes it a suitable precursor for the introduction of a dimethylpropanamide moiety into a target molecule. This functional group can be found in a variety of biologically active compounds. These application notes provide a comprehensive overview of its synthesis and a practical example of its utility in the development of pharmaceutical agents.
Large-Scale Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of dimethylamine with 2-chloropropionyl chloride. This reaction is a nucleophilic acyl substitution, where the nitrogen of dimethylamine attacks the carbonyl carbon of the acid chloride, leading to the formation of the amide and hydrochloric acid. The latter is neutralized by an excess of dimethylamine or an added base.
A proposed workflow for the large-scale synthesis is depicted below:
Caption: Workflow for the large-scale synthesis of this compound.
Experimental Protocol: Large-Scale Synthesis
This protocol is a representative procedure for the large-scale synthesis of this compound, based on general principles of amide synthesis.
Materials:
-
2-Chloropropionyl chloride
-
Dimethylamine (40% solution in water or as a gas)
-
Anhydrous toluene (or another suitable inert solvent)
-
Sodium hydroxide (for neutralization, if required)
-
Ice
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Large-scale glass reactor with overhead stirrer, dropping funnel, thermometer, and nitrogen inlet/outlet
-
Cooling bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reactor Setup: A clean, dry, large-scale reactor is charged with a solution of dimethylamine in toluene. The reactor is cooled to 0-5 °C using an ice bath.
-
Addition of Acid Chloride: 2-Chloropropionyl chloride is added dropwise to the stirred dimethylamine solution, maintaining the temperature below 10 °C. The addition rate should be controlled to manage the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC or GC.
-
Work-up: The reaction mixture is quenched by the slow addition of water. The organic layer is separated, washed with dilute hydrochloric acid (to remove excess dimethylamine), followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Data Presentation: Synthesis Parameters
| Parameter | Value | Reference |
| Reactants | ||
| 2-Chloropropionyl chloride | 1.0 eq | [2] |
| Dimethylamine | 2.0-2.2 eq | [2] |
| Reaction Conditions | ||
| Solvent | Toluene | [2] |
| Temperature | 0-10 °C (addition), RT (reaction) | [2] |
| Reaction Time | 2-4 hours | [2] |
| Product Characteristics | ||
| Molecular Formula | C5H10ClNO | [3] |
| Molecular Weight | 135.59 g/mol | [3] |
| Boiling Point | 71 °C @ 2 Torr | [4] |
| Purity (typical) | >98% | [3] |
Application in Pharmaceutical Intermediate Synthesis
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the preparation of precursors for central nervous system (CNS) active agents.[5][6] The following section details its use in the synthesis of a specific intermediate.
Synthesis of a Precursor for a Non-tricyclic Antidepressant Agent
This protocol describes the synthesis of an amide intermediate, which is a precursor to a class of non-tricyclic antidepressant agents. The reaction involves the N-alkylation of a secondary amine with this compound.
Caption: Logical relationship in the synthesis of a non-tricyclic antidepressant precursor.
Experimental Protocol: Synthesis of an Amide Intermediate
Materials:
-
This compound
-
A suitable secondary amine (e.g., N-(3,4-dichlorophenyl)cyclopentylamine)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with magnetic stirrer and nitrogen inlet
-
Syringe and needles
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column (if necessary)
Procedure:
-
Preparation: To a stirred suspension of sodium hydride in anhydrous DMF under a nitrogen atmosphere, a solution of the secondary amine in DMF is added dropwise at 0 °C. The mixture is stirred for 30 minutes at this temperature.
-
Reaction: A solution of this compound in DMF is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-18 hours.
-
Work-up: The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide intermediate.
Data Presentation: Application Synthesis Parameters
| Parameter | Value |
| Reactants | |
| This compound | 1.1 eq |
| Secondary Amine | 1.0 eq |
| Sodium Hydride | 1.2 eq |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Temperature | 0 °C to RT |
| Reaction Time | 12-18 hours |
| Purification | |
| Method | Column Chromatography |
Safety Information
This compound is classified as an irritant.[4] It is harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a key synthetic intermediate with significant applications in the pharmaceutical industry. The protocols provided herein offer a foundation for its large-scale synthesis and its utilization in the preparation of complex molecules. Careful adherence to the experimental procedures and safety precautions is essential for successful and safe implementation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN103570577A - Preparation method of N,N-dimethyl propionamide - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. echemi.com [echemi.com]
- 5. wjpr.net [wjpr.net]
- 6. A new nontricyclic antidepressant agent. Synthesis and activity of N-[trans-2-(dimethylamino)cyclopentyl]-N-(3,4-dichlorophenyl)propanamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Coupling Reactions
Introduction to Uronium-Based Coupling Reagents in Peptide Synthesis
Peptide coupling is a critical step in both solid-phase and solution-phase peptide synthesis, involving the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. The efficiency and success of this reaction are heavily reliant on the choice of coupling reagent. Uronium/aminium salt-based reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU, HATU, and HCTU, are among the most popular and effective coupling reagents used in modern peptide synthesis.[1][2] These reagents offer high coupling efficiency, fast reaction times, and suppression of racemization, particularly when used with an additive like HOBt (1-Hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole).[2]
The general mechanism involves the activation of a carboxyl group by the uronium salt in the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to form a highly reactive OBt or OAt active ester.[1][3] This active ester then readily reacts with a free amine to form the desired peptide bond, regenerating the benzotriazole derivative.[3]
Quantitative Comparison of Common Coupling Reagents
The choice of coupling reagent can significantly impact the yield and purity of the synthesized peptide. The following table summarizes the general performance of several common coupling reagents.
| Coupling Reagent | Typical Yield (%) | Racemization Potential | Key Features & Applications |
| DCC/DIC | 70-90 | Moderate to High | Cost-effective; byproduct (DCU) precipitation can be an issue in SPPS.[2][4] |
| HBTU/TBTU | >95 | Low (with HOBt) | Highly efficient and widely used in SPPS; byproducts are soluble.[1][2] |
| HATU | >98 | Very Low | Highly reactive, suitable for sterically hindered amino acids and N-methylated residues.[1][4] |
| PyBOP | >95 | Low | Phosphonium salt-based; avoids guanidinylation side reactions.[1] |
| COMU | >98 | Very Low | Oxyma-based, non-explosive, and highly efficient.[2] |
Experimental Protocols
Protocol 1: Standard Peptide Coupling on Solid Phase using HBTU
This protocol describes a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide with a free N-terminal amine using HBTU as the coupling reagent.
Materials:
-
Fmoc-protected amino acid (3-5 equivalents)
-
HBTU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Resin with free N-terminal amine
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. If starting with an Fmoc-protected resin, perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times).[5][6]
-
Activation of Amino Acid: In a separate reaction vessel, dissolve the Fmoc-protected amino acid (3-5 eq.) and HBTU (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) to the solution and pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 30-60 minutes. For sterically hindered amino acids, the coupling time can be extended.[5]
-
Washing: After the coupling reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to remove excess reagents and byproducts.[5]
-
Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates a complete reaction.
Protocol 2: In-situ Neutralization Coupling
This protocol is an alternative to the standard procedure and can be beneficial in minimizing side reactions.
Materials:
-
Fmoc-protected amino acid (3-5 equivalents)
-
HBTU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3-5 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Resin with N-terminal amine as a salt (e.g., after TFA treatment in Boc-SPPS or piperidine treatment in Fmoc-SPPS)
Procedure:
-
Resin Preparation: After the deprotection step, wash the resin with DMF.
-
Coupling: In a separate vessel, dissolve the Fmoc-protected amino acid and HBTU in DMF. Add this solution to the resin. Then, add DIPEA to the resin slurry. This allows for the simultaneous neutralization of the amine salt and the activation of the carboxylic acid.
-
Reaction and Washing: Agitate the mixture for 30-60 minutes and then wash the resin as described in Protocol 1.
Visualizations
Caption: General workflow for a single peptide coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Simplified mechanism of peptide bond formation using an HBTU coupling reagent.
References
Application Notes and Protocols for Monitoring Reactions with 2-Chloro-N,N-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods for monitoring chemical reactions involving 2-Chloro-N,N-dimethylpropanamide. The protocols cover High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering robust options for reaction tracking, impurity profiling, and kinetic analysis.
Introduction
This compound (MW: 135.59 g/mol ) is a chemical intermediate used in the synthesis of various organic molecules.[1][2][][4] Effective monitoring of its reactions is crucial for process optimization, yield maximization, and ensuring the quality of the final product. The choice of analytical technique depends on the specific requirements of the analysis, such as the need for real-time monitoring, the volatility of reactants and products, and the complexity of the reaction mixture.
A common synthetic route to this compound involves the acylation of dimethylamine with 2-chloropropionyl chloride. Monitoring such a reaction would typically involve tracking the consumption of the starting materials and the formation of the product.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a versatile technique for monitoring the progress of reactions involving non-volatile and thermally labile compounds. A reverse-phase method is generally suitable for separating the relatively polar starting materials and the product.
Application Note: This HPLC method is ideal for quantitative analysis of reaction aliquots to determine the conversion of reactants and the formation of this compound. It allows for the separation of the target analyte from starting materials and byproducts.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume (e.g., 950 µL) of mobile phase or a suitable solvent to prevent further reaction.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For improved peak shape, 0.1% formic acid can be added to the mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Quantification: Create a calibration curve using standards of known concentrations of this compound, 2-chloropropionyl chloride (if stable under analytical conditions, or a derivative), and dimethylamine (if detectable by UV or if derivatized). The concentration in the reaction mixture can be determined by comparing the peak areas to the calibration curve.
Data Presentation: HPLC
| Compound | Expected Retention Time (min) |
| Dimethylamine (if derivatized) | ~ 2.5 |
| 2-Chloropropionyl Chloride | ~ 3.8 |
| This compound | ~ 5.2 |
Note: Retention times are estimates and will vary depending on the specific HPLC system, column, and exact mobile phase composition. Method development and validation are required.
Workflow Diagram: HPLC Analysis
Caption: Workflow for HPLC analysis of reaction mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both separation and structural information, making it excellent for identifying reactants, products, and unknown impurities.
Application Note: This GC-MS method is suitable for the qualitative and quantitative analysis of reactions involving this compound. The mass spectrometer provides definitive identification of the compounds based on their mass spectra.
Experimental Protocol: GC-MS
-
Instrumentation: A standard GC system coupled with a mass spectrometer (e.g., a single quadrupole or ion trap).
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate or dichloromethane) to a final volume of 1 mL.
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-300.
-
-
-
Data Analysis: Identify compounds by comparing their retention times and mass spectra with those of authentic standards or library data. Quantification can be performed using an internal standard and a calibration curve.
Data Presentation: GC-MS
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Dimethylamine | ~ 2.1 | 45, 44, 42 |
| 2-Chloropropionyl Chloride | ~ 4.5 | 126, 91, 63, 28 |
| This compound | ~ 6.8 | 135 (M+), 91, 72, 44 |
Note: Retention times are estimates and will vary based on the GC system and conditions. Mass fragments are predicted based on the structure.
Workflow Diagram: GC-MS Analysis
Caption: Workflow for GC-MS analysis of reaction mixtures.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-invasive technique for real-time monitoring of chemical reactions. It provides both structural and quantitative information about reactants, intermediates, and products directly in the reaction mixture.
Application Note: This in-situ ¹H NMR method allows for the continuous monitoring of the reaction, providing kinetic data without the need for sampling and quenching. It is particularly useful for understanding reaction mechanisms and identifying transient intermediates.
Experimental Protocol: In-situ ¹H NMR Reaction Monitoring
-
Instrumentation: A standard NMR spectrometer.
-
Reaction Setup: The reaction is performed directly in an NMR tube.
-
Sample Preparation:
-
Dissolve the reactants in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that does not participate in the reaction.
-
Add an internal standard (e.g., tetramethylsilane (TMS) or another inert compound with a known concentration and a signal in an unoccupied region of the spectrum) for quantification.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals throughout the course of the reaction. The time interval will depend on the reaction rate.
-
-
Data Analysis:
-
Identification: Monitor the disappearance of signals corresponding to the starting materials and the appearance of new signals corresponding to this compound.
-
Quantification: Determine the concentration of each species at a given time point by integrating its characteristic signal and comparing it to the integral of the internal standard.
-
Data Presentation: ¹H NMR
| Compound | Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| 2-Chloropropionyl Chloride | -CH(Cl)- | ~ 4.8 | Quartet (q) | 1H |
| -CH₃ | ~ 1.8 | Doublet (d) | 3H | |
| Dimethylamine | -N(CH₃)₂ | ~ 2.2 | Singlet (s) | 6H |
| This compound | -CH(Cl)- | ~ 4.6 | Quartet (q) | 1H |
| -N(CH₃)₂ | ~ 3.0, 3.1 (two singlets due to restricted rotation) | Singlet (s) | 6H | |
| -CH(Cl)CH₃ | ~ 1.7 | Doublet (d) | 3H |
Note: Chemical shifts are estimates in CDCl₃ and can vary based on solvent and other factors. The two singlets for the N-methyl groups are due to hindered rotation around the amide bond.
Logical Flow Diagram: NMR Reaction Monitoring
Caption: Logical flow for in-situ NMR reaction monitoring.
References
Troubleshooting & Optimization
Navigating Reactions with 2-Chloro-N,N-dimethylpropanamide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-Chloro-N,N-dimethylpropanamide. This resource is designed to provide you with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction yields and overcome common challenges encountered during your experiments.
Troubleshooting Guide: Enhancing Yields and Overcoming Reaction Hurdles
This guide addresses specific issues that may arise during reactions involving this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete Deprotonation of Nucleophile: The nucleophile (e.g., amine, phenol) is not sufficiently activated to react with the electrophilic this compound. | - Select a Stronger Base: Use a stronger base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) to ensure complete deprotonation. - Optimize Base Stoichiometry: Use at least a stoichiometric amount, or a slight excess (1.1-1.2 equivalents), of the base. |
| 2. Low Reaction Temperature: The reaction kinetics may be too slow at the current temperature. | - Increase Reaction Temperature: Gradually increase the temperature in increments of 10-20°C. Monitor for product formation and potential side reactions by TLC or LC-MS. | |
| 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, affecting solubility of reagents or the reaction pathway. | - Switch to a Polar Aprotic Solvent: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) can accelerate SN2 reactions. | |
| Formation of Multiple Products (Low Selectivity) | 1. Over-alkylation: The product of the initial alkylation is more nucleophilic than the starting material and reacts further with this compound. This is common in the N-alkylation of primary amines. | - Control Stoichiometry: Use a molar excess of the nucleophile relative to this compound. - Slow Addition: Add the this compound solution dropwise to the reaction mixture to maintain a low concentration of the alkylating agent. |
| 2. O- vs. N-Alkylation: In substrates with both hydroxyl and amino groups, a mixture of O- and N-alkylated products can be formed. | - Choice of Base and Solvent: The selectivity can be influenced by the reaction conditions. For example, in the alkylation of amino-phenols, a weaker base might favor N-alkylation. The use of polar protic vs. aprotic solvents can also influence the selectivity. | |
| Reaction Stalls Before Completion | 1. Deactivation of Reagents: Moisture in the reaction can quench strong bases and hydrolyze this compound. | - Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere (e.g., Argon, Nitrogen). |
| 2. Poor Solubility of Reagents: One or more of the reactants or the base may not be fully dissolved in the chosen solvent, limiting the reaction rate. | - Select a More Suitable Solvent: Refer to solubility data for your reagents. A co-solvent system may also be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in synthesis?
A1: this compound is primarily used as an alkylating agent in nucleophilic substitution reactions. It is commonly employed for the N-alkylation of primary and secondary amines and the O-alkylation of phenols to introduce the CH(CH₃)C(=O)N(CH₃)₂ moiety.
Q2: What are the most critical parameters to control for improving yield in reactions with this compound?
A2: The most critical parameters are the choice of base, solvent, and reaction temperature. A sufficiently strong base is necessary to deprotonate the nucleophile. Polar aprotic solvents generally favor the SN2 reaction pathway. The temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition or promote side reactions.
Q3: How can I minimize the formation of side products?
A3: To minimize side products, carefully control the stoichiometry of your reactants. For instance, to avoid over-alkylation of amines, use an excess of the amine. Running the reaction under an inert atmosphere with anhydrous solvents will prevent hydrolysis of the reagent. Monitoring the reaction progress closely by TLC or LC-MS allows you to stop the reaction at the optimal time.
Q4: Is this compound stable?
A4: this compound is susceptible to hydrolysis, especially in the presence of moisture and strong acids or bases. It should be stored in a cool, dry place and handled under anhydrous conditions for best results in reactions.
Experimental Protocols & Data
While specific yield data for a wide range of reactions with this compound is not extensively tabulated in publicly available literature, the following represents a generalized protocol for a typical N-alkylation of a primary amine. Yields are highly substrate-dependent and require optimization.
General Protocol for N-Alkylation of a Primary Amine
1. Reaction Setup:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is used.
-
The flask is charged with the primary amine (1.2 equivalents) and an anhydrous polar aprotic solvent (e.g., DMF or THF).
2. Deprotonation:
-
The solution is cooled to 0°C in an ice bath.
-
A strong base (e.g., NaH, 1.2 equivalents) is added portion-wise.
-
The mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for another 30 minutes.
3. Alkylation:
-
The reaction mixture is cooled back to 0°C.
-
A solution of this compound (1.0 equivalent) in the same anhydrous solvent is added dropwise via the dropping funnel over 30 minutes.
-
The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by TLC or LC-MS.
4. Work-up and Purification:
-
Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Representative Data on N-Alkylation Conditions
The following table provides a qualitative comparison of how different reaction parameters can influence the outcome of N-alkylation reactions.
| Parameter | Condition 1 | Condition 2 | Observation |
| Base | Weak Base (e.g., K₂CO₃) | Strong Base (e.g., NaH) | Stronger bases lead to more complete deprotonation and generally higher conversion rates. |
| Solvent | Protic (e.g., Ethanol) | Aprotic Polar (e.g., DMF) | Aprotic polar solvents typically accelerate SN2 reactions, leading to faster reaction times and potentially higher yields. |
| Temperature | Room Temperature | Elevated Temperature (e.g., 60-80°C) | Increased temperature can improve reaction rates for less reactive substrates but may also increase the likelihood of side reactions. |
Visualizing Workflows and Pathways
Troubleshooting Workflow for Low Yield Reactions
Caption: A logical workflow for troubleshooting low-yield reactions.
General N-Alkylation Experimental Workflow
Caption: Step-by-step workflow for a typical N-alkylation reaction.
Technical Support Center: 2-Chloro-N,N-dimethylpropanamide
Welcome to the Technical Support Center for 2-Chloro-N,N-dimethylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The primary side reactions encountered are:
-
Elimination (E2/E1): Formation of N,N-dimethylacrylamide, particularly in the presence of strong or hindered bases.
-
Hydrolysis: Cleavage of the amide bond to form 2-chloropropanoic acid and dimethylamine, which can be catalyzed by acidic or basic conditions, especially during aqueous workup.
-
Substitution (S\u20992/S\u20991): While often the desired reaction, competition with elimination pathways is a significant consideration. The choice of nucleophile, base, and solvent plays a critical role in determining the product distribution.
Q2: How can I minimize the formation of the elimination byproduct, N,N-dimethylacrylamide?
A2: To favor substitution over elimination, consider the following strategies:
-
Choice of Base: Use a non-hindered, weaker base if a base is required. Strong, bulky bases like potassium tert-butoxide strongly favor elimination.
-
Nucleophile Selection: Employ a strong, non-basic nucleophile.
-
Temperature: Lowering the reaction temperature generally favors substitution over elimination.
-
Solvent: The choice of solvent can influence the reaction pathway. Polar aprotic solvents are generally suitable for S\u20992 reactions.
Q3: What are the best practices to prevent hydrolysis of the amide bond during workup?
A3: To prevent hydrolysis, it is crucial to maintain neutral or near-neutral pH and keep the temperature low during aqueous workup.
-
Use mild acidic washes (e.g., saturated aqueous ammonium chloride) to neutralize bases instead of strong acids.
-
Employ mild basic washes (e.g., saturated aqueous sodium bicarbonate) to neutralize acids instead of strong bases.
-
Perform extractions and washes at room temperature or below.
-
Minimize the contact time between the organic phase containing your product and the aqueous phase.
Troubleshooting Guides
Issue 1: Low Yield of Nucleophilic Substitution Product and Formation of N,N-dimethylacrylamide
This issue commonly arises from the competition between substitution and elimination pathways.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low substitution yield.
Quantitative Data: Substitution vs. Elimination
The choice of base significantly impacts the ratio of substitution to elimination products. The following table provides illustrative data for the reaction of this compound with a generic nucleophile in the presence of different bases.
| Base | Solvent | Temperature (°C) | Substitution Product Yield (%) | Elimination Product Yield (%) |
| Potassium Carbonate | DMF | 25 | 85 | 10 |
| Triethylamine | ACN | 50 | 70 | 25 |
| Sodium Ethoxide | EtOH | 50 | 40 | 55 |
| Potassium tert-Butoxide | THF | 25 | <5 | >90 |
Note: These are representative yields and can vary based on the specific nucleophile and reaction conditions.
Issue 2: Product Degradation or Low Recovery After Aqueous Workup
This is often due to the hydrolysis of the amide functionality under acidic or basic conditions.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting product degradation during workup.
Hydrolysis Rate Data (Illustrative)
The rate of hydrolysis is highly dependent on pH and temperature.
| Condition | Temperature (°C) | Relative Rate of Hydrolysis |
| pH 2 (e.g., 0.01 M HCl) | 50 | High |
| pH 5 (e.g., Acetate Buffer) | 25 | Low |
| pH 7 (e.g., Water) | 25 | Very Low |
| pH 9 (e.g., Bicarbonate Buffer) | 25 | Low |
| pH 12 (e.g., 0.01 M NaOH) | 50 | High |
Experimental Protocols
Protocol 1: Synthesis of a N-Substituted Amine via S\sub>N2 Reaction
This protocol details a typical nucleophilic substitution reaction on this compound using a primary amine, aiming to minimize the elimination side reaction.
Reaction Scheme:
Caption: Synthesis of an N-substituted amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMF.
-
Add the primary amine, followed by anhydrous potassium carbonate.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with the addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Base-Mediated Elimination to N,N-dimethylacrylamide
This protocol describes the intentional synthesis of N,N-dimethylacrylamide from this compound via an E2 reaction.
Reaction Scheme:
Caption: E2 elimination to form N,N-dimethylacrylamide.
Materials:
-
This compound (1.0 eq)
-
Potassium tert-butoxide (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium tert-butoxide portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or GC-MS.
-
Carefully quench the reaction with water.
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation if necessary.
Protocol 3: GC-MS Method for Impurity Profiling
This protocol provides a general method for the analysis of reaction mixtures to identify and quantify this compound, the desired product, and common side products.
GC-MS Parameters:
| Parameter | Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 40-400 m/z |
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Analyze authentic standards of the starting material, expected product, and potential byproducts (e.g., N,N-dimethylacrylamide) to determine retention times and response factors for accurate quantification.
Technical Support Center: Purification of Products from 2-Chloro-N,N-dimethylpropanamide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products involving 2-Chloro-N,N-dimethylpropanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions with this compound?
A1: Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual this compound or the nucleophile (e.g., an amine) used in the reaction.
-
Hydrolysis Products: 2-Hydroxy-N,N-dimethylpropanamide can form if water is present during the reaction or workup. The precursor, 2-chloropropionyl chloride, can hydrolyze to 2-chloropropionic acid.[1]
-
Side-Reaction Products: In reactions with tertiary amines, quaternary ammonium salts can form as by-products.
-
Solvent and Reagent Residues: Residual solvents, bases (e.g., triethylamine), or other reagents used in the reaction.
Q2: My product is an amide. What are the general purification techniques I can use?
A2: For amide products, the most common and effective purification techniques are:
-
Recrystallization: Ideal for solid products with good crystallinity. The choice of solvent is crucial for effective purification.[1]
-
Column Chromatography: A versatile technique for separating compounds based on their polarity. It is suitable for both solid and oily products.[1]
-
Liquid-Liquid Extraction: Used to separate the desired product from impurities based on their differential solubility in two immiscible liquid phases. This is often a key step in the workup procedure to remove water-soluble impurities.
Q3: How can I remove unreacted amine starting material from my reaction mixture?
A3: Unreacted amines can often be removed by performing an acidic wash during the workup. The amine will be protonated to form a water-soluble salt, which can then be extracted into the aqueous phase.[2][3] Common acidic solutions for this purpose include dilute hydrochloric acid or aqueous ammonium chloride.
Q4: I suspect a quaternary ammonium salt has formed as a by-product. How can I remove it?
A4: Quaternary ammonium salts are typically highly polar and water-soluble. They can often be removed by washing the organic reaction mixture with water or brine.[4] In some cases, precipitation of the quaternary ammonium salt from a suitable solvent can be an effective removal method.[5]
Q5: How can I monitor the progress of my purification?
A5: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of your product from impurities during column chromatography or to check the purity of fractions. High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative assessment of purity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Product does not crystallize | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the product. |
| The wrong solvent was chosen. | Select a solvent in which the product is soluble when hot but insoluble when cold. A solvent pair may be necessary. | |
| The product has "oiled out". | Re-heat the solution to dissolve the oil, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. | |
| Low recovery of purified product | Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the product. |
| The product is too soluble in the cold solvent. | Cool the solution in an ice bath to minimize solubility and maximize crystal formation. | |
| Premature crystallization during hot filtration. | Use a heated funnel and filter flask to prevent the product from crystallizing on the filter paper. | |
| Crystals are colored | Colored impurities are co-crystallizing. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities | Incorrect solvent system (mobile phase). | Use TLC to determine an optimal solvent system that gives good separation (Rf of the product should be around 0.3-0.5). A gradient elution may be necessary. |
| Column was not packed properly (channeling). | Ensure the silica gel is packed uniformly without any air bubbles. | |
| Column was overloaded. | Use an appropriate amount of silica gel for the amount of crude product being purified (typically a 30:1 to 100:1 ratio of silica to crude product by weight). | |
| Product is not eluting from the column | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. |
| The product is strongly adsorbed to the silica gel. | If the product is basic, consider adding a small amount of triethylamine (0.1-1%) to the eluent to reduce tailing and improve elution. | |
| Product is eluting too quickly | The solvent system is too polar. | Decrease the polarity of the mobile phase. |
Liquid-Liquid Extraction
| Problem | Possible Cause | Solution |
| Formation of an emulsion | Vigorous shaking of the separatory funnel. | Gently swirl or invert the funnel instead of shaking vigorously. Adding a small amount of brine (saturated NaCl solution) can help to break up the emulsion. |
| The densities of the two phases are too similar. | Add more of the organic solvent or water to change the overall density of the respective phase. | |
| Poor separation of layers | The two solvents are partially miscible. | Choose a more appropriate pair of immiscible solvents. |
| Product remains in the aqueous layer | The product is too polar or has ionizable functional groups. | Adjust the pH of the aqueous layer to neutralize any ionizable groups on the product, making it less water-soluble. For example, if the product is acidic, adding a dilute acid to the aqueous layer can protonate it and drive it into the organic phase. |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
General Protocol for Column Chromatography
-
Solvent System Selection: Use TLC to determine a suitable mobile phase that provides a good separation of the desired product from impurities.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
References
- 1. 2-Chloropropionyl Chloride|CAS 7623-09-8|Supplier [benchchem.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Workup [chem.rochester.edu]
- 4. CN1296462A - The method of removing quaternary ammonium salt - Google Patents [patents.google.com]
- 5. US3148214A - Isolation and purification of quaternary ammonium salts - Google Patents [patents.google.com]
Technical Support Center: 2-Chloro-N,N-dimethylpropanamide Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing reactions involving 2-Chloro-N,N-dimethylpropanamide, with a specific focus on temperature control.
Frequently Asked Questions (FAQs)
Q1: What are the critical temperature considerations when synthesizing this compound?
Maintaining strict temperature control is crucial during the synthesis of this compound, which is typically prepared by reacting 2-chloropropionyl chloride with dimethylamine. The reaction is highly exothermic. It is recommended to keep the initial reaction temperature low, typically between 0-5 °C, during the addition of the acyl chloride to the dimethylamine solution. This helps to control the reaction rate, minimize the formation of byproducts, and ensure safety. After the initial addition, the reaction may be allowed to slowly warm to room temperature.
Q2: My reaction yield is low. What are the potential temperature-related causes?
Low yield in this amidation reaction can often be attributed to improper temperature management.
-
Temperature too high: Running the reaction at an elevated temperature can lead to side reactions, such as the decomposition of the acyl chloride or reactions with the solvent. It can also increase the volatility of dimethylamine, leading to a loss of this reactant.
-
Temperature too low: While initial cooling is necessary, keeping the reaction temperature too low for an extended period might slow down the reaction rate significantly, resulting in an incomplete reaction.
Q3: I am observing unexpected byproducts in my final product. How can temperature control help?
The formation of byproducts is often temperature-dependent. In the synthesis of this compound, potential side reactions include the formation of over-acylated products or other impurities. Maintaining a consistently low temperature during the addition of 2-chloropropionyl chloride helps to ensure the desired nucleophilic attack of dimethylamine on the acyl chloride proceeds cleanly.
Q4: What is the recommended storage temperature for this compound?
For long-term stability, it is recommended to store this compound at 4°C.[1] It should be kept in a tightly sealed container to prevent hydrolysis from atmospheric moisture.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Temperature Considerations |
| Low or No Product Yield | Incomplete reaction due to low temperature or insufficient reaction time. | After the initial exothermic phase is controlled at a low temperature (0-5 °C), allow the reaction to warm to room temperature and stir for several hours to ensure completion. Monitor the reaction progress using techniques like TLC or GC-MS. |
| Loss of volatile dimethylamine due to excessive heat. | Ensure the reaction vessel is well-sealed and that the initial addition of the acyl chloride is performed at a low temperature to minimize heat generation. | |
| Product Contamination / Byproduct Formation | Side reactions occurring at elevated temperatures. | Strictly maintain a low temperature (0-5 °C) during the addition of 2-chloropropionyl chloride. Ensure efficient stirring to dissipate localized heat. |
| Hydrolysis of 2-chloropropionyl chloride. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. | |
| Difficulty in Product Purification | Presence of unreacted starting materials or byproducts. | Optimize the reaction temperature and time to maximize the conversion to the desired product. Proper work-up, including washing with a mild base to remove any unreacted acyl chloride, is crucial. |
| Thermal Decomposition | The compound may be unstable at elevated temperatures. | While specific thermal decomposition data for this compound is not readily available, it is advisable to avoid excessive temperatures during purification (e.g., distillation). Use vacuum distillation to lower the boiling point if necessary. |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀ClNO | [1][2][3] |
| Molecular Weight | 135.59 g/mol | [1][2][3] |
| Boiling Point | 71 °C @ 2 Torr | [2] |
| Density (Predicted) | 1.065±0.06 g/cm³ | [2] |
| Flash Point | 62.6 °C | [2] |
| Storage Temperature | 4 °C | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline based on standard amide synthesis procedures.
Materials:
-
2-chloropropionyl chloride
-
Dimethylamine (e.g., 40% solution in water or as a gas)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve dimethylamine (2.2 equivalents) in anhydrous DCM.
-
Temperature Control: Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
Addition of Acyl Chloride: Slowly add 2-chloropropionyl chloride (1.0 equivalent) dropwise to the cooled dimethylamine solution over 30-60 minutes. Monitor the temperature closely to ensure it does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for another hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
If necessary, purify the crude product by vacuum distillation.
-
Protocol 2: Thermal Stability Analysis (General Approach)
As specific thermal decomposition data for this compound is not available in the public domain, the following general methods are recommended for its determination.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and to screen for any exothermic decomposition events.[4][5] A sample is heated at a constant rate, and the heat flow to the sample is measured relative to a reference.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[4][5] This can identify the temperature at which the compound begins to decompose and lose mass.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting flowchart for low reaction yield.
References
Technical Support Center: 2-Chloro-N,N-dimethylpropanamide
Welcome to the technical support center for 2-Chloro-N,N-dimethylpropanamide. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of this compound during storage and experimental procedures. Below you will find troubleshooting guides and frequently asked questions to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
This compound (CAS No. 10397-68-9) is a chemical intermediate often used in the synthesis of pharmaceuticals and other organic compounds.[1][2][3] It is a white powder and should be stored at 4°C to ensure its stability.[2]
Q2: What are the primary products of this compound hydrolysis?
The hydrolysis of this compound breaks the amide bond, yielding 2-chloropropanoic acid and dimethylamine.
Q3: How stable is this compound to hydrolysis?
Q4: What are the ideal storage conditions for this compound?
To maintain the integrity of this compound, it should be stored at 4°C in a tightly sealed container, protected from moisture.[2]
Q5: How can I monitor for hydrolysis during my workup?
You can monitor for hydrolysis by taking small samples of the organic layer after each wash, drying them, and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of a new, more polar spot on the TLC plate (corresponding to 2-chloropropanoic acid) or a new peak with the appropriate mass in the LC-MS spectrum would indicate that hydrolysis is occurring.[4]
Troubleshooting Guide: Minimizing Hydrolysis
Hydrolysis of this compound is a potential side reaction during aqueous workups, particularly under harsh acidic or basic conditions and at elevated temperatures.
Issue: Suspected hydrolysis of this compound during reaction workup, leading to product loss and contamination with 2-chloropropanoic acid and dimethylamine.
Initial Assessment:
-
Analyze the Crude Product: Before performing an aqueous workup, analyze a small sample of the crude reaction mixture by a suitable method (e.g., TLC, LC-MS, or ¹H NMR) to confirm the presence and purity of the desired amide.
-
Identify Potential Hydrolysis Conditions: Review your workup protocol to identify steps involving strong acids (e.g., HCl, H₂SO₄), strong bases (e.g., NaOH, KOH), or elevated temperatures.[4]
Potential Causes and Recommended Solutions
| Potential Cause | Recommended Solution | Rationale |
| Use of Strong Acid for Neutralization/Washing | Replace strong acids (e.g., 1M HCl) with a milder acidic wash, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or a 5-10% citric acid solution. | Mildly acidic solutions are sufficient to neutralize residual bases (e.g., amines) without significantly promoting amide hydrolysis.[4] |
| Use of Strong Base for Neutralization/Washing | Substitute strong bases (e.g., 1M NaOH) with a milder basic wash, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). | Mildly basic solutions can effectively neutralize excess acid without causing significant hydrolysis of the amide.[4] |
| Elevated Temperatures During Workup | Conduct all aqueous extraction and washing steps at room temperature or below. If the reaction was performed at a high temperature, ensure the mixture is cooled to room temperature before starting the workup. | The rate of hydrolysis is highly dependent on temperature. Lowering the temperature will decrease the rate of both acid- and base-catalyzed hydrolysis.[4] |
| Prolonged Exposure to Aqueous Acidic/Basic Conditions | Minimize the contact time between the organic layer containing the amide and the aqueous wash solutions. Perform extractions efficiently and avoid letting the layers stand for extended periods. | Reducing the duration of exposure to potentially hydrolytic conditions will limit the extent of the side reaction.[4] |
| Presence of Water in Organic Solvents | Use anhydrous solvents for the reaction and extraction. Dry the final organic layer thoroughly with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation. | Water is a necessary reagent for hydrolysis. Minimizing its presence will slow down the undesired reaction. |
Experimental Protocols
Protocol 1: Mild Aqueous Workup for this compound
This protocol is designed to purify this compound from a reaction mixture containing acidic and basic impurities while minimizing the risk of hydrolysis.
Materials:
-
Crude reaction mixture containing this compound in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, dichloromethane).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Erlenmeyer flasks.
-
Rotary evaporator.
Procedure:
-
Ensure the crude reaction mixture is at room temperature.
-
Transfer the mixture to a separatory funnel of an appropriate size.
-
Add an equal volume of saturated aqueous NaHCO₃ solution to neutralize any excess acid.
-
Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
To the organic layer remaining in the funnel, add an equal volume of saturated aqueous NH₄Cl solution to remove any excess amines.
-
Shake the funnel and allow the layers to separate. Drain the aqueous layer.
-
Wash the organic layer with an equal volume of brine. This will help to remove dissolved water.[4]
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ to the organic solution to absorb any remaining water. Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the flask is swirled.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Workflow for a mild aqueous workup to minimize hydrolysis.
Caption: The hydrolysis pathway of this compound.
References
Technical Support Center: Optimizing Solvent Conditions for 2-Chloro-N,N-dimethylpropanamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent conditions for reactions involving 2-Chloro-N,N-dimethylpropanamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider when selecting a solvent?
A1: this compound is a polar molecule. Its amide group can participate in hydrogen bonding as an acceptor. The chlorine atom at the alpha-position to the carbonyl group makes it susceptible to nucleophilic substitution reactions. Therefore, the choice of solvent will significantly impact its solubility, stability, and reactivity.
Q2: How does the polarity of the solvent affect the solubility of this compound?
A2: As a polar compound, this compound is expected to have higher solubility in polar solvents and limited solubility in non-polar solvents. The solubility is also likely to increase with temperature. For the related compound N,N-dimethylpropanamide, it is generally soluble in polar solvents like water and less so in non-polar ones.
Q3: What is the difference between protic and aprotic solvents, and why is it important for reactions with this compound?
A3: Protic solvents (e.g., water, alcohols) have hydrogen atoms bonded to an electronegative atom and can act as hydrogen bond donors. Aprotic solvents (e.g., DMF, DMSO, acetonitrile, dichloromethane) do not have such hydrogen atoms. This distinction is critical for nucleophilic substitution reactions. Protic solvents can solvate and stabilize both the nucleophile and any carbocation intermediates, which can affect the reaction mechanism and rate. Aprotic solvents are often preferred for S_N2 reactions as they do not strongly solvate the nucleophile, leaving it more reactive.
Q4: What are the recommended storage conditions for this compound?
A4: Based on information for similar compounds, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. Some suppliers recommend storage at 4°C.[1]
Solvent Selection Guide
The selection of an appropriate solvent is critical for the success of reactions involving this compound. The following table provides a qualitative guide to its expected solubility in common laboratory solvents and their suitability for nucleophilic substitution reactions.
| Solvent | Type | Expected Solubility of this compound | Suitability for S_N2 Reactions | Notes |
| Acetonitrile (ACN) | Polar Aprotic | High | Excellent | Good general-purpose solvent for a wide range of temperatures. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Excellent | High boiling point allows for reactions at elevated temperatures. Can be difficult to remove. |
| Dichloromethane (DCM) | Polar Aprotic | Moderate to High | Good | Lower boiling point, suitable for reactions at or near room temperature. |
| Toluene | Non-polar | Low | Poor | Generally not a good choice due to low polarity and poor solubility of the substrate. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Good | Can be a good alternative to DCM and ACN. |
| Methanol (MeOH) | Polar Protic | High | Fair to Poor | Can solvate nucleophiles, reducing their reactivity. May participate in the reaction. |
| Ethanol (EtOH) | Polar Protic | High | Fair to Poor | Similar to methanol, it can reduce nucleophilicity and act as a competing nucleophile. |
Experimental Protocols
General Protocol for Nucleophilic Substitution of this compound
This protocol provides a general methodology for a nucleophilic substitution reaction. The specific nucleophile, base, temperature, and reaction time will need to be optimized for each specific transformation.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, thiol, or alcohol)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)
-
Base (if required, e.g., potassium carbonate, triethylamine)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1 equivalent).
-
Add the anhydrous polar aprotic solvent (e.g., acetonitrile, 5-10 mL per mmol of substrate).
-
Stir the mixture until the substrate is fully dissolved.
-
Add the nucleophile (1.0 - 1.2 equivalents). If the nucleophile is a salt, it can be added directly. If it is a neutral species that requires deprotonation, add a suitable base (1.1 - 1.5 equivalents).
-
Heat the reaction mixture to the desired temperature (this will need to be optimized, typically between room temperature and the boiling point of the solvent).
-
Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up the reaction mixture. This typically involves quenching with water or a saturated aqueous solution, followed by extraction with a suitable organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Low Reactivity of Nucleophile: The chosen nucleophile may not be strong enough. | * Consider using a stronger nucleophile. * If using a neutral nucleophile, add a suitable base to generate the more reactive conjugate base. |
| Inappropriate Solvent: The solvent may be solvating the nucleophile too strongly (e.g., protic solvents) or the starting materials may not be fully soluble. | * Switch to a polar aprotic solvent like acetonitrile or DMF. * Ensure all starting materials are fully dissolved, if necessary by gently warming or using a co-solvent. | |
| Low Reaction Temperature: The reaction may have a high activation energy. | * Gradually increase the reaction temperature while monitoring for side product formation. | |
| Formation of Multiple Side Products | Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) can compete with the intended nucleophile. | * Use a non-nucleophilic polar aprotic solvent such as DMF, DMSO, or acetonitrile. |
| Decomposition of Starting Material or Product: The reaction temperature may be too high, or the base may be too strong. | * Run the reaction at a lower temperature. * Use a milder base (e.g., K₂CO₃ instead of NaH). | |
| Di-substitution: If the product of the initial substitution is still reactive, it may react further. | * Use a stoichiometric amount of the nucleophile (1.0-1.1 equivalents). * Add the nucleophile slowly to the reaction mixture. | |
| Difficulty in Product Isolation | High Boiling Point of Solvent: Solvents like DMF and DMSO can be difficult to remove. | * Perform an aqueous workup to remove the high-boiling solvent before concentrating the product in a lower-boiling extraction solvent. |
| Product is Water-Soluble: The product may have high polarity and partition into the aqueous phase during workup. | * Saturate the aqueous layer with NaCl before extraction to decrease the polarity of the aqueous phase. * Use a more polar extraction solvent like ethyl acetate or perform multiple extractions. |
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: Troubleshooting decision tree for common reaction issues.
References
Technical Support Center: Alkylation of 2-Chloro-N,N-dimethylpropanamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of 2-Chloro-N,N-dimethylpropanamide.
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of this compound in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
-
Question: I am observing very little or no consumption of my starting this compound. What are the potential causes and solutions?
-
Answer: Low or no conversion in an alkylation reaction can stem from several factors. The primary reasons often involve suboptimal reaction conditions that fail to facilitate the nucleophilic substitution.
-
Inadequate Base Strength or Solubility: The choice of base is critical for deprotonating the nucleophile, thereby increasing its reactivity towards the electrophilic carbon of this compound. If the base is too weak, the nucleophile will not be sufficiently activated. Additionally, the insolubility of a base in the chosen solvent can hinder the reaction. For instance, potassium carbonate may have limited solubility in solvents like acetone, leading to poor reactivity.[1]
-
Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction mechanism. Polar aprotic solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are generally preferred for SN2 reactions as they can solvate the cation of the base while leaving the nucleophile relatively free to attack.
-
Low Reaction Temperature: Alkylation reactions often require heating to proceed at a reasonable rate. If the reaction temperature is too low, the activation energy barrier may not be overcome, resulting in a sluggish or stalled reaction.
-
Steric Hindrance: While this compound is a relatively small molecule, a bulky nucleophile may experience steric hindrance, slowing down the rate of reaction.
Troubleshooting Steps:
-
Re-evaluate Your Base:
-
Consider using a stronger, more soluble base such as cesium carbonate or sodium hydride (NaH).
-
Ensure the base is fresh and has been stored under appropriate anhydrous conditions.
-
-
Optimize Your Solvent:
-
Switch to a polar aprotic solvent like DMF or ACN if you are using a less polar or protic solvent.
-
Ensure the solvent is anhydrous, as water can react with strong bases and interfere with the reaction.
-
-
Increase the Reaction Temperature:
-
Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. A microwave reactor can also be employed to achieve higher temperatures and shorter reaction times.
-
-
Consider a Catalyst:
-
The addition of a catalytic amount of potassium iodide (KI) can sometimes improve the reaction rate by an in-situ Finkelstein reaction, converting the chloride to a more reactive iodide.
-
-
Issue 2: Formation of Multiple Products and Side Reactions
-
Question: My reaction mixture shows multiple spots on TLC, and the crude NMR indicates the presence of several byproducts. What are the likely side reactions, and how can I minimize them?
-
Answer: The formation of multiple products is a common challenge in alkylation reactions. Understanding the potential side reactions is key to optimizing for the desired product.
-
Elimination (E2) Reaction: this compound has a hydrogen atom on the beta-carbon, making it susceptible to elimination reactions, especially in the presence of a strong, sterically hindered base. This will lead to the formation of N,N-dimethyl-2-propenamide.
-
O-Alkylation vs. N-Alkylation: If your nucleophile has multiple reactive sites (e.g., an ambident nucleophile like a phenoxide or an enolate), you may observe a mixture of O- and N-alkylated products. The choice of solvent and counter-ion can influence the selectivity. Polar aprotic solvents generally favor N-alkylation.
-
Hydrolysis: If there is residual water in your reaction mixture, this compound can be hydrolyzed to 2-Hydroxy-N,N-dimethylpropanamide, particularly under basic conditions.
Troubleshooting Steps:
-
To Minimize Elimination:
-
Use a less sterically hindered base.
-
Lower the reaction temperature, as elimination reactions are often favored at higher temperatures.
-
-
To Improve N-Alkylation Selectivity:
-
Use a polar aprotic solvent like DMF or DMSO.
-
-
To Prevent Hydrolysis:
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying my final product. It seems to co-elute with starting material or byproducts. What can I do?
-
Answer: Purification challenges often arise from incomplete reactions or the formation of products with similar polarities.
-
Incomplete Reaction: Unreacted starting material can be difficult to separate from the product if they have similar polarities.
-
Closely Related Byproducts: Side products, such as the elimination product, may have very similar chromatographic behavior to the desired product.
Troubleshooting Steps:
-
Drive the Reaction to Completion:
-
Increase the reaction time or temperature.
-
Use a slight excess of the nucleophile to ensure all the this compound is consumed.
-
-
Optimize Chromatography:
-
Try different solvent systems for your column chromatography. A gradient elution might be necessary.
-
Consider other purification techniques such as preparative TLC or HPLC if column chromatography is ineffective.
-
-
Chemical Quenching/Workup:
-
A carefully planned workup procedure can sometimes remove certain impurities before chromatography. For example, an acidic wash could remove a basic byproduct.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the alkylation of this compound?
A1: Typical conditions involve reacting this compound with a nucleophile in the presence of a base in a polar aprotic solvent. The specific conditions will depend on the nucleophile's reactivity.
| Parameter | Typical Conditions | Notes |
| Nucleophile | Amines, phenols, thiols, etc. | 1.0 - 1.5 equivalents |
| Base | K₂CO₃, Cs₂CO₃, NaH, Et₃N | 1.1 - 2.0 equivalents |
| Solvent | Acetonitrile (ACN), Dimethylformamide (DMF) | Anhydrous grade recommended |
| Temperature | Room Temperature to 80 °C | Substrate dependent |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS |
Q2: Can I use this compound for Friedel-Crafts alkylation?
A2: No, this compound is generally not suitable for Friedel-Crafts alkylation. The amide group is deactivating, and the lone pair on the nitrogen can coordinate with the Lewis acid catalyst, deactivating it.
Q3: Is this compound stable?
A3: this compound is a reactive alkylating agent and should be handled with care. It can be sensitive to moisture and strong bases. It is advisable to store it in a cool, dry place.
Experimental Protocols
General Protocol for N-Alkylation of an Amine with this compound
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the amine (1.0 eq.) and anhydrous acetonitrile (to achieve a concentration of 0.1-0.5 M).
-
Base Addition: Add potassium carbonate (1.5 eq.).
-
Addition of Alkylating Agent: Add this compound (1.1 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Troubleshooting workflow for this compound alkylation.
Caption: General SN2 mechanism for the alkylation reaction.
References
Technical Support Center: Synthesis of 2-Chloro-N,N-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in minimizing byproducts during the synthesis of 2-Chloro-N,N-dimethylpropanamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and its main byproduct?
The most common and direct industrial method for synthesizing this compound is the nucleophilic acyl substitution of 2-chloropropionyl chloride with dimethylamine. The primary byproduct of this reaction is dimethylammonium chloride, which precipitates as a white solid. This salt is formed when an excess of dimethylamine is used to neutralize the hydrochloric acid (HCl) generated during the reaction.
Q2: What are the potential side reactions that can lead to other byproducts?
Besides the formation of dimethylammonium chloride, other side reactions can occur, impacting the purity and yield of the final product. These include:
-
Elimination Reaction: Under basic conditions, 2-chloropropionyl chloride can undergo elimination to form methylketene. This highly reactive intermediate can then dimerize or polymerize, leading to a variety of impurities.
-
Reaction with Water: The starting material, 2-chloropropionyl chloride, is highly reactive towards nucleophiles, including water. Hydrolysis of the acyl chloride to 2-chloropropionic acid can occur if the reaction is not conducted under anhydrous conditions.
-
Diacylation: If the stoichiometry is not carefully controlled, a second molecule of 2-chloropropionyl chloride could potentially react with the product, though this is less common with a secondary amine like dimethylamine.
Q3: How does reaction temperature influence byproduct formation?
-
Low Temperatures (0-5 °C): Running the reaction at a reduced temperature, especially during the addition of the acyl chloride, is generally recommended. This helps to control the exothermic nature of the reaction and can minimize the rate of side reactions, such as the elimination to form methylketene.
-
Elevated Temperatures: Higher temperatures can accelerate the rate of the desired amidation reaction but may also increase the prevalence of side reactions, potentially leading to a less pure product. For instance, in a similar synthesis of 2-chloro-N,N-dimethylnicotinamide, the reaction was conducted at 80-98 °C, but this was with a different starting material and in an aqueous system, which may not be directly applicable.
Q4: What is the optimal stoichiometric ratio of reactants?
To ensure the complete consumption of the electrophilic 2-chloropropionyl chloride and to neutralize the HCl byproduct, a slight excess of dimethylamine is typically used. A common strategy is to use at least two equivalents of the amine: one to act as the nucleophile and the second to act as a base. However, using a large excess of dimethylamine should be avoided as it can complicate the purification process. The use of an alternative, non-nucleophilic base, such as triethylamine or pyridine, in a 1.1 to 1.2 molar equivalent relative to the acyl chloride, can also be employed to neutralize HCl, allowing for a near-stoichiometric amount of dimethylamine to be used as the nucleophile.
Q5: Which solvents are suitable for this reaction?
The choice of solvent can influence reaction rate and byproduct formation. Anhydrous aprotic solvents are generally preferred to prevent the hydrolysis of 2-chloropropionyl chloride. Suitable solvents include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Toluene
The solubility of the dimethylammonium chloride byproduct can vary depending on the solvent, which can be a factor in its separation from the reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Hydrolysis of 2-chloropropionyl chloride. 3. Significant side reactions (e.g., elimination). | 1. Monitor the reaction progress using techniques like TLC or GC-MS to ensure completion. Consider extending the reaction time if necessary. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. Handle 2-chloropropionyl chloride under an inert atmosphere (e.g., nitrogen or argon). 3. Maintain a low reaction temperature (0-5 °C) during the addition of 2-chloropropionyl chloride. |
| Presence of a Large Amount of White Precipitate (Dimethylammonium Chloride) | This is an expected byproduct used to neutralize HCl. | The precipitate can be removed by filtration. Subsequent aqueous washes of the organic layer during workup will remove any remaining water-soluble salts. |
| Formation of High-Boiling Point, Viscous Impurities | This may indicate the formation of methylketene dimers or polymers. | Lower the reaction temperature and ensure a well-controlled addition of the acyl chloride. The use of a non-nucleophilic base in place of excess dimethylamine may also help. |
| Presence of 2-Chloropropionic Acid in the Product | Hydrolysis of 2-chloropropionyl chloride by residual water in the reactants or solvent. | Use freshly distilled or high-purity anhydrous solvents and reagents. Ensure all equipment is scrupulously dried. |
| Difficulty in Product Purification | The product and byproducts may have similar polarities, making separation by chromatography challenging. | 1. Filtration: Remove the solid dimethylammonium chloride by filtration. 2. Aqueous Workup: Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining amine, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities, and finally with brine. 3. Distillation: The final product can be purified by vacuum distillation. |
Experimental Protocols
Optimized Synthesis Protocol for this compound
This protocol is designed to maximize the yield of the desired product while minimizing byproduct formation.
Materials:
-
2-chloropropionyl chloride
-
Dimethylamine (as a solution in a suitable solvent like THF or as a gas)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dimethylamine (2.2 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice-water bath.
-
Reaction: Slowly add a solution of 2-chloropropionyl chloride (1.0 equivalent) in anhydrous DCM to the stirred dimethylamine solution via the dropping funnel over a period of 30-60 minutes. Maintain the internal temperature of the reaction mixture below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Work-up and Isolation:
-
Filter the reaction mixture to remove the precipitated dimethylammonium chloride.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product of high purity.
Visualizing the Process
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Logical Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for addressing low yield in the synthesis.
Technical Support Center: Stability of 2-Chloro-N,N-dimethylpropanamide under Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Chloro-N,N-dimethylpropanamide under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic solutions?
A1: this compound is susceptible to hydrolysis under acidic conditions, especially with heating.[1] The amide bond can be cleaved to yield 2-chloropropanoic acid and dimethylamine. The presence of the electron-withdrawing chlorine atom on the α-carbon can influence the rate of hydrolysis compared to unsubstituted amides. Generally, the hydrolysis of amides in the presence of a dilute acid requires heating to proceed at a significant rate.[1]
Q2: What are the primary degradation products of this compound in an acidic medium?
A2: The primary degradation products from the acid-catalyzed hydrolysis of this compound are 2-chloropropanoic acid and dimethylammonium salt (formed from the protonation of dimethylamine in the acidic medium).[2]
Q3: What factors can influence the rate of hydrolysis?
A3: Several factors can affect the rate of hydrolysis:
-
pH: The rate of hydrolysis is dependent on the concentration of the acid.
-
Temperature: Higher temperatures significantly accelerate the rate of hydrolysis.
-
Steric Hindrance: The N,N-dimethyl groups may provide some steric hindrance, potentially slowing the rate of hydrolysis compared to primary amides.
Q4: How can I monitor the degradation of this compound during my experiment?
A4: The degradation can be monitored by various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): To measure the decrease in the concentration of the parent compound and the appearance of the 2-chloropropanoic acid product.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): After appropriate derivatization, GC-MS can be used to identify and quantify the degradation products, 2-chloropropanoic acid and dimethylamine.[4][5]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible hydrolysis rates.
| Possible Cause | Recommended Solution |
| Inaccurate pH of the solution. | Ensure the pH of the acidic solution is accurately prepared and verified with a calibrated pH meter. Buffer solutions can be used for better pH control. |
| Temperature fluctuations. | Use a temperature-controlled water bath or heating block to maintain a constant and uniform temperature throughout the experiment. |
| Inconsistent mixing. | Ensure consistent and adequate mixing of the reaction solution to maintain homogeneity. |
| Evaporation of solvent. | Perform the experiment in a sealed vessel or use a condenser if refluxing at high temperatures to prevent changes in concentration. |
Issue 2: Difficulty in quantifying degradation products.
| Possible Cause | Recommended Solution |
| Poor chromatographic separation (HPLC). | Optimize the HPLC method, including the mobile phase composition, column type, and gradient, to achieve good resolution between the parent compound and its degradation products. |
| Degradation products are not detectable by the chosen method. | For GC-MS analysis of dimethylamine, derivatization is often necessary to improve its volatility and chromatographic behavior.[4] Ensure an appropriate derivatization agent and method are used. |
| Low concentration of degradation products. | Increase the reaction time or temperature to generate a higher concentration of the degradation products for easier detection and quantification. Alternatively, use a more sensitive detector. |
| Matrix effects. | If the sample matrix is complex, use appropriate sample preparation techniques such as solid-phase extraction (SPE) to clean up the sample before analysis. |
Experimental Protocols
Protocol 1: Determination of Hydrolysis Rate of this compound in Acidic Solution using HPLC
1. Materials:
-
This compound
-
Hydrochloric acid (HCl) or other suitable acid
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (for mobile phase)
-
HPLC system with a UV detector and a C18 column
2. Procedure:
-
Preparation of Acidic Solution: Prepare a solution of the desired acid concentration (e.g., 0.1 M, 1 M HCl) in deionized water.
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in the acidic solution to a final concentration of, for example, 1 mg/mL.
-
Incubation: Place the sample solution in a constant temperature bath set to the desired temperature (e.g., 50 °C, 70 °C).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Quenching and Dilution: Immediately neutralize the aliquot with a suitable base (e.g., NaOH) to stop the hydrolysis reaction. Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the prepared sample into the HPLC system. Monitor the disappearance of the this compound peak and the appearance of the 2-chloropropanoic acid peak.
-
Data Analysis: Plot the concentration of this compound versus time to determine the rate of hydrolysis.
Table 1: Example HPLC Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM Phosphate buffer (pH 3.0)B: Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Note: These are example conditions and may need to be optimized for your specific instrumentation and requirements.
Data Presentation
Table 2: Hydrolysis Rate Constants for Structurally Related Amides
| Compound | Condition | Rate Constant (k) | Half-life (t½) |
| 2-Chloroacetamide | 2 N HCl, 85 °C | - | - |
| Dichloroacetamide | 1-2.5 N HCl | 2.8 x 10⁻³ to 0.46 M⁻¹h⁻¹ | - |
Data for 2-Chloroacetamide and Dichloroacetamide are from studies on chloroacetamide herbicides and may not be directly transferable but offer an indication of reactivity under acidic conditions.[6][7]
Visualizations
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. Hydrolysis of amide bonds in dipeptides and nylon 6 over a ZrO 2 catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00533C [pubs.rsc.org]
- 4. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Acylating Agents: 2-Chloro-N,N-dimethylpropanamide in Context
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate acylating agent is critical for achieving desired reaction outcomes. Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of chemical synthesis. This guide provides an objective comparison of 2-Chloro-N,N-dimethylpropanamide against conventional acylating agents, supported by experimental data and detailed methodologies, to inform reagent selection.
Understanding this compound
This compound (CAS: 10397-68-9) is a substituted amide.[1][2] While amides can function as acylating agents under specific, often harsh conditions, they are generally considered poor acyl donors compared to more reactive carboxylic acid derivatives. The reactivity of acyl compounds follows a general trend based on the leaving group's ability, with acyl chlorides being the most reactive and amides among the least.[3]
The presence of a chlorine atom on the α-carbon (the carbon adjacent to the carbonyl group) makes this compound and related α-halo amides susceptible to nucleophilic substitution at that position.[4] Consequently, these molecules often function as alkylating agents rather than acylating agents. For instance, similar compounds like 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) are identified as monofunctional alkylating agents that target nucleophilic sites on other molecules.[5][6]
Therefore, a direct performance comparison of this compound as an acylating agent against standards like acyl chlorides is challenging due to the lack of documented use in this capacity. A more relevant comparison involves its corresponding acyl chloride, 2-chloropropionyl chloride , which effectively delivers the same acyl group, CH3CH(Cl)CO-.
Performance Comparison of Common Acylating Agents
The choice of an acylating agent directly impacts reaction speed, selectivity, yield, and experimental conditions. The most common alternatives include acyl chlorides and acid anhydrides.
Table 1: Qualitative Comparison of Acylating Agents
| Feature | Acyl Chlorides (e.g., Acetyl Chloride, 2-Chloropropionyl Chloride) | Acid Anhydrides (e.g., Acetic Anhydride) | Amides (e.g., this compound) |
| Reactivity | Very High: Reacts vigorously with most nucleophiles.[7] | High: Less reactive and more controllable than acyl chlorides.[8] | Very Low: Generally unreactive as an acylating agent under standard conditions.[3] |
| Byproducts | Corrosive HCl gas, requiring a base for neutralization.[7][9] | Carboxylic acid, which is less corrosive and easier to handle.[9] | A secondary amine (dimethylamine), which is basic. |
| Handling | Moisture-sensitive, fumes in air, corrosive.[10] | Easier to handle, less volatile, and more stable than acyl chlorides.[10][11] | Generally stable and easy to handle. |
| Primary Use | General-purpose acylation of alcohols, amines, phenols, and Friedel-Crafts reactions.[12] | Acylation of alcohols, amines, and phenols, often preferred in laboratory settings for better control.[11] | Primarily functions as an alkylating agent at the α-carbon.[4][5] |
Table 2: Quantitative Comparison in N-Acetylation of Aniline
The following data, compiled from various sources, illustrates typical yields for the N-acetylation of aniline using different reagents. Conditions can vary, impacting direct comparability, but the data reflects general performance.
| Acylating Agent | Catalyst / Base | Solvent | Temperature (°C) | Time (h) | Conversion / Yield (%) | Reference |
| Acetic Anhydride | Alumina (Al₂O₃) | Acetonitrile | 200 | 0.45 | ~90% Conversion | [13] |
| Acetic Anhydride | None | Neat | 100 | 1 | >95% Yield | [14] (Implied) |
| Acetyl Chloride | Pyridine | Dichloromethane | Room Temp | 1 | High Yield (Typical) | [15] (General) |
| Acetonitrile* | Alumina (Al₂O₃) | Acetonitrile | 200 | 0.45 | ~90% Conversion | [13] |
*Acetonitrile serves as a non-traditional, safer acyl donor in this specific continuous-flow process.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the acylation of an amine using an acyl chloride and an acid anhydride.
Protocol 1: Acylation of an Amine using an Acyl Chloride (Schotten-Baumann Conditions)
This protocol describes the general synthesis of an N-substituted amide from a primary or secondary amine and an acyl chloride.
-
Materials:
-
Amine (e.g., aniline, 1.0 eq)
-
Acyl chloride (e.g., 2-chloropropionyl chloride, 1.1 eq)
-
Base (e.g., triethylamine or pyridine, 1.2 eq)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the amine and the base in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride dropwise to the stirred solution. A precipitate (the hydrochloride salt of the base) will likely form.[15]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by thin-layer chromatography (TLC).
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude amide product.
-
Purify the product by recrystallization or column chromatography as needed.
-
Protocol 2: Acylation of an Amine using an Acid Anhydride
This protocol details the synthesis of N-phenylacetamide (acetanilide) from aniline and acetic anhydride.
-
Materials:
-
Aniline (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Glacial acetic acid (as solvent) or a catalyst like H₂SO₄ (catalytic amount)
-
Ice-cold water
-
-
Procedure:
-
In a flask, combine aniline and a small amount of glacial acetic acid.
-
Slowly add acetic anhydride to the mixture while stirring. An exothermic reaction will occur.
-
If using a catalyst, add a few drops of concentrated sulfuric acid.[11]
-
Heat the mixture in a water bath at 60-80°C for 10-15 minutes.[11]
-
After heating, cool the flask and pour the reaction mixture into a beaker containing ice-cold water while stirring vigorously.
-
The solid N-phenylacetamide product will precipitate.
-
Collect the crystals by vacuum filtration and wash with cold water to remove impurities like acetic acid.
-
Recrystallize the crude product from hot water to obtain pure acetanilide crystals.
-
Visualization of Mechanisms and Workflows
Diagrams created using Graphviz help visualize complex chemical processes.
General Mechanism: Nucleophilic Acyl Substitution
This mechanism is fundamental to reactions involving acyl chlorides and anhydrides. It proceeds via a two-step addition-elimination pathway.[15]
Caption: Nucleophilic acyl substitution mechanism.
Experimental Workflow: Amide Synthesis via Acyl Chloride
This diagram outlines the key steps in a typical laboratory synthesis of an amide.
Caption: Workflow for amide synthesis.
References
- 1. scbt.com [scbt.com]
- 2. Propanamide, 2-chloro-N,N-dimethyl- | C5H10ClNO | CID 112034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. 2-Chloro-N-ethyl-N-phenylpropanamide|CAS 91131-16-7 [benchchem.com]
- 5. Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. studymind.co.uk [studymind.co.uk]
- 8. Welcome to Chem Zipper.com......: Out of Acet.yl chloride and acetic anhydride, acetic anhydride is preferred for acylation reactions. Explain why? [chemzipper.com]
- 9. brainly.com [brainly.com]
- 10. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 12. Reactions of Acyl halide [simply.science]
- 13. mdpi.com [mdpi.com]
- 14. 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of 2-Chloro-N,N-dimethylpropanamide
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. 2-Chloro-N,N-dimethylpropanamide is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a comparative analysis of two primary synthetic methods for its preparation, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in methodological selection and optimization.
Method 1: Acylation of Dimethylamine with 2-Chloropropionyl Chloride
This classical and widely-used industrial method involves the nucleophilic acyl substitution of 2-chloropropionyl chloride with dimethylamine. The reaction is typically carried out in an organic solvent, with a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol:
Materials:
-
2-Chloropropionyl chloride
-
Dimethylamine (gas or solution)
-
Dichloromethane (CH₂Cl₂)
-
Sodium acetate
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of sodium acetate in water and dichloromethane is prepared in a four-neck flask equipped with a stirrer, thermometer, gas inlet tube, and a temperature control device.
-
The mixture is cooled to between -12°C and -8°C with continuous stirring.
-
Dimethylamine gas is bubbled through the solution until the desired molar excess is achieved (typically 1.1 equivalents).
-
While maintaining the temperature between -5°C and 5°C, 2-chloropropionyl chloride (1.0 equivalent) is added dropwise over a period of approximately 2 hours. The pH is monitored and maintained between 5 and 8 during the addition.
-
After the addition is complete, the reaction mixture is stirred for an additional 1-3 hours.
-
The reaction product is filtered, and the organic phase is separated. The aqueous phase is extracted twice with dichloromethane.
-
The combined organic phases are dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.
-
The crude product is then purified by vacuum distillation to yield this compound as a colorless, transparent liquid.[1][2]
Workflow:
References
A Comparative Spectroscopic Guide to 2-Chloro-N,N-dimethylpropanamide and Related Amides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 2-Chloro-N,N-dimethylpropanamide, a key intermediate in various synthetic pathways. Due to the limited availability of published experimental spectra for this specific compound, this report furnishes a detailed predictive analysis based on fundamental spectroscopic principles and compares it with the experimentally obtained data for two structurally related alternatives: N,N-dimethylpropanamide and 2,2-dichloro-N,N-dimethylacetamide.
This document is intended to serve as a valuable resource for researchers in compound identification, purity assessment, and quality control during the drug development process.
Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound and the available experimental data for N,N-dimethylpropanamide and 2,2-dichloro-N,N-dimethylacetamide.
Table 1: ¹H NMR Data (Predicted and Experimental, CDCl₃)
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -CH(Cl)- | ~4.5 - 4.7 | Quartet | 1H |
| -CH₃ (doublet) | ~1.7 - 1.9 | Doublet | 3H | |
| -N(CH₃)₂ | ~2.9 - 3.1 (two singlets) | Singlet(s) | 6H | |
| N,N-dimethylpropanamide [1] | -CH₂- | 2.29 | Quartet | 2H |
| -CH₃ (triplet) | 1.12 | Triplet | 3H | |
| -N(CH₃)₂ | 2.93, 2.97 | Singlet(s) | 6H | |
| 2,2-dichloro-N,N-dimethylacetamide | -CH(Cl₂) | ~6.0 - 6.2 | Singlet | 1H |
| -N(CH₃)₂ | ~3.0 - 3.2 (two singlets) | Singlet(s) | 6H |
Table 2: ¹³C NMR Data (Predicted and Experimental, CDCl₃)
| Compound | Carbon | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C=O | ~168 - 170 |
| -CH(Cl)- | ~55 - 60 | |
| -CH₃ | ~20 - 25 | |
| -N(CH₃)₂ | ~35 - 38 | |
| N,N-dimethylpropanamide [2] | C=O | 173.8 |
| -CH₂- | 26.9 | |
| -CH₃ | 10.9 | |
| -N(CH₃)₂ | 35.0, 37.5 | |
| 2,2-dichloro-N,N-dimethylacetamide [3] | C=O | ~163 - 165 |
| -CH(Cl₂) | ~65 - 70 | |
| -N(CH₃)₂ | ~36 - 39 |
Table 3: Infrared (IR) Spectroscopy Data (Predicted and Experimental)
| Compound | Functional Group | Predicted/Experimental Frequency (cm⁻¹) |
| This compound | C=O (amide) stretch | ~1650 - 1670 |
| C-N stretch | ~1400 - 1450 | |
| C-Cl stretch | ~650 - 800 | |
| N,N-dimethylpropanamide [4] | C=O (amide) stretch | ~1645 |
| C-N stretch | ~1410 | |
| 2,2-dichloro-N,N-dimethylacetamide [5] | C=O (amide) stretch | ~1660 |
| C-N stretch | ~1400 | |
| C-Cl stretch | ~790 |
Table 4: Mass Spectrometry (MS) Data (Predicted and Experimental)
| Compound | Predicted/Experimental Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 135/137 (due to ³⁵Cl/³⁷Cl isotopes) | 100 ([M-Cl]⁺), 72 ([C₃H₆NO]⁺), 44 ([C₂H₆N]⁺) |
| N,N-dimethylpropanamide [6] | 101 | 72 ([M-C₂H₅]⁺), 58 ([C₂H₄NO]⁺), 44 ([C₂H₆N]⁺) |
| 2,2-dichloro-N,N-dimethylacetamide | 155/157/159 (due to ³⁵Cl₂/³⁵Cl³⁷Cl/³⁷Cl₂ isotopes) | 120/122 ([M-Cl]⁺), 72 ([C₃H₆NO]⁺), 44 ([C₂H₆N]⁺) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may need to be optimized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0-220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used by placing a small amount of the sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Collect a background spectrum of the empty sample holder or clean ATR crystal and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and identification of a small organic molecule like this compound.
Caption: A logical workflow for the spectroscopic analysis of an organic compound.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound through predictive analysis and comparison with related compounds. It is recommended that experimental data be acquired for this compound to confirm these predictions and to serve as a definitive reference for future research.
References
- 1. N,N-Dimethylpropionamide(758-96-3) 1H NMR spectrum [chemicalbook.com]
- 2. Propanamide, N,N-dimethyl- | C5H11NO | CID 12965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2-Dichloro-N,N-dimethylacetamide | C4H7Cl2NO | CID 95295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Propanamide, N,N-dimethyl- [webbook.nist.gov]
- 5. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propanamide, N,N-dimethyl- [webbook.nist.gov]
A Comparative Guide to Purity Analysis of Synthesized N,N-Dimethylamides
For Researchers, Scientists, and Drug Development Professionals
The determination of purity is a critical step in the synthesis of N,N-dimethylamides, compounds widely utilized as solvents and intermediates in the pharmaceutical and chemical industries. Ensuring high purity is paramount for the reliability of research data and the safety and efficacy of final products. This guide provides an objective comparison of common analytical techniques for the purity analysis of synthesized N,N-dimethylamides, supported by experimental data and detailed methodologies.
Comparison of Key Analytical Techniques
Several analytical techniques are employed for the purity assessment of N,N-dimethylamides, each with its own set of advantages and limitations. The most common methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Mass Spectrometry (MS) is often coupled with GC or HPLC to provide structural information about impurities.
Table 1: Comparison of Analytical Techniques for Purity Analysis of N,N-Dimethylamides
| Technique | Principle | Information Provided | Advantages | Limitations |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Quantitative purity (area %), separation of volatile impurities and residual solvents. | High resolution for volatile compounds, high sensitivity, well-established methods.[1][2] | Not suitable for non-volatile or thermally labile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Quantitative purity (area %), separation of non-volatile impurities.[3][4] | High sensitivity, excellent for quantification, applicable to a wide range of compounds.[3] | Requires the compound to be soluble in the mobile phase. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field, providing information about molecular structure. | Structural confirmation, identification and quantification of impurities without the need for reference standards for every impurity.[5][6] | Provides detailed structural information, can be quantitative (qNMR).[7][8] | Lower sensitivity compared to chromatographic methods, potential for signal overlap.[9] |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Molecular weight and structural information of the main compound and impurities. | High sensitivity and specificity, provides definitive identification of impurities.[10][11] | Typically used in conjunction with a separation technique like GC or HPLC. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific N,N-dimethylamide derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Residual Solvent Analysis
This method is suitable for the determination of volatile impurities and residual solvents in N,N-dimethylamides.
Sample Preparation:
-
Accurately weigh a known amount of the synthesized N,N-dimethylamide and dissolve it in a suitable high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.[12]
-
For residual solvent analysis, a headspace GC-MS method is often employed to avoid contamination from non-volatile matrix components.[13][14]
Instrumentation and Conditions (Example for N,N-Dimethylacetamide):
-
Gas Chromatograph: Agilent 7890B or equivalent.[12]
-
Mass Spectrometer: Agilent 5977A or equivalent.[12]
-
Column: Agilent J&W DB-Select 624 UI, 30 m × 0.32 mm, 1.8 µm.[15]
-
Carrier Gas: Helium at a constant flow rate.[16]
-
Inlet Temperature: 250 °C.[12]
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.[12]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[12]
-
Source Temperature: 230 °C.[12]
-
Scan Range: m/z 30-200.[12]
Data Analysis: The chemical purity is determined by calculating the area percentage of the N,N-dimethylamide peak relative to the total area of all peaks in the chromatogram.[12] Identification of impurities is achieved by comparing their mass spectra with a reference library.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is ideal for the analysis of non-volatile impurities.
Sample Preparation:
-
Dissolve a precisely weighed amount of the N,N-dimethylamide sample in the mobile phase to a known concentration.
Instrumentation and Conditions (Example for N,N-Dimethylacetamide):
-
HPLC System: A system equipped with a UV detector.
-
Column: A C18 reverse-phase column is commonly used.[17]
-
Mobile Phase: A mixture of water and a suitable organic solvent like acetonitrile or methanol.[4] A gradient elution may be necessary to separate all impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection: UV detection at a wavelength where the N,N-dimethylamide and potential impurities absorb (e.g., 210 nm).
Data Analysis: Purity is calculated based on the peak area percentage of the main compound relative to the total peak area.
Quantitative NMR (qNMR) Spectroscopy for Purity Determination
qNMR allows for the determination of purity without the need for a reference standard of the analyte. An internal standard with a known purity is used for quantification.
Sample Preparation:
-
Accurately weigh a known amount of the synthesized N,N-dimethylamide and a certified internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) into an NMR tube.[12]
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., chloroform-d, acetone-d6).[12]
Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[12]
-
Pulse Program: A standard single-pulse experiment with a sufficient relaxation delay (D1, typically 5 times the longest T1 relaxation time) to ensure full signal recovery for accurate integration.
Data Analysis: The purity of the N,N-dimethylamide is calculated by comparing the integral of a characteristic signal of the analyte with the integral of a signal from the internal standard, taking into account the number of protons contributing to each signal and the molecular weights of the analyte and the standard.[6]
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the purity analysis of a synthesized N,N-dimethylamide.
Caption: General workflow for N,N-dimethylamide purity analysis.
Method Selection Logic
The choice of analytical technique often depends on the expected nature of the impurities. The following diagram outlines a logical approach to method selection.
Caption: Logic for selecting the appropriate purity analysis method.
Quantitative Data Summary
The performance of each technique can be evaluated based on several key parameters. The following table summarizes typical performance data for the analysis of N,N-dimethylamides and related compounds.
Table 2: Performance Characteristics of Analytical Methods
| Method | Analyte/Impurity | LOD | LOQ | Linearity (r²) | Accuracy/Recovery (%) | Precision (%RSD) | Reference |
| GC-FID | N,N-dimethylformamide | 4.0 x 10⁻⁴ µg | - | >0.999 | 86.5 - 94.0 | 0.9 - 7.5 | [1] |
| GC-MS | N-nitrosodimethylamine | - | 0.1 µg/L | >0.99 | - | <10 | [10] |
| RP-HPLC-DAD | N,N-dimethylacetamide | 1.1-2.8 mg/kg | - | >0.9999 | 94.8 - 102.2 | 0.8 - 4.8 | [4] |
| LC-MS/MS | N,N-dimethylacetamide | 0.04 mg/L | 0.05-5 mg/L | ≥0.999 | 96.5 - 109.6 | 3.43 - 10.31 | [17][18] |
| qNMR | General | Analyte dependent | Analyte dependent | - | High | High | [6][8] |
LOD: Limit of Detection, LOQ: Limit of Quantitation, r²: Coefficient of Determination, %RSD: Percent Relative Standard Deviation.
This guide provides a foundational understanding of the methods available for the purity analysis of synthesized N,N-dimethylamides. The selection of the most appropriate technique or combination of techniques will depend on the specific requirements of the analysis, including the nature of the expected impurities, the required level of sensitivity, and the need for structural information. For regulatory filings, validated methods according to ICH guidelines are required.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Gas chromatographic determination of dimethylamine and trimethylamine in seafoods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemicalworlds.com [chemicalworlds.com]
- 4. Simultaneous determination of N,N-dimethylformamide, N,N-dimethylacetamide and N-methyl-2-pyrrolidone in textiles by RP-HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. azooptics.com [azooptics.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemadder.com [chemadder.com]
- 10. gcms.cz [gcms.cz]
- 11. The measurement of dimethylamine, trimethylamine, and trimethylamine N-oxide using capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Residual Solvent Analysis - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 14. labstat.com [labstat.com]
- 15. agilent.com [agilent.com]
- 16. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for 2-Chloro-N,N-dimethylpropanamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications, the choice of reagents is paramount to the success of a reaction. 2-Chloro-N,N-dimethylpropanamide is a commonly utilized building block for the introduction of the N,N-dimethylpropanamide moiety through nucleophilic substitution reactions. However, the reactivity, cost, and availability of this reagent may necessitate the consideration of alternatives. This guide provides an objective comparison of this compound with its bromo and iodo analogues, supported by established chemical principles and representative experimental data. Furthermore, it explores alternative synthetic strategies that bypass the use of α-haloamides altogether.
Comparison of 2-Halo-N,N-dimethylpropanamide Reagents
The primary alternatives to this compound are its halogenated counterparts: 2-Bromo-N,N-dimethylpropanamide and 2-Iodo-N,N-dimethylpropanamide. The choice between these reagents is largely dictated by the desired reactivity, with the nature of the halogen atom playing a crucial role as the leaving group in nucleophilic substitution reactions.
The reactivity of these α-haloamides in SN2 reactions follows the general trend of leaving group ability, which is inversely proportional to the basicity of the leaving group. Consequently, the reactivity order is I⁻ > Br⁻ > Cl⁻. This is because iodide is the weakest base and thus the best leaving group among the common halides.
Table 1: Physical Properties of 2-Halo-N,N-dimethylpropanamides
| Property | This compound | 2-Bromo-N,N-dimethylpropanamide | 2-Iodo-N,N-dimethylpropanamide |
| CAS Number | 10397-68-9 | 54537-47-2 | Not readily available |
| Molecular Formula | C₅H₁₀ClNO | C₅H₁₀BrNO | C₅H₁₀INO |
| Molecular Weight | 135.59 g/mol | 180.04 g/mol | 227.04 g/mol |
| Appearance | Liquid | Solid or Liquid | Not readily available |
Table 2: Representative Performance in a Model N-Alkylation Reaction
The following table presents a comparative summary of the expected performance of 2-halo-N,N-dimethylpropanamides in a model N-alkylation reaction of a heterocyclic amine, such as 4-nitropyrazole. The data is extrapolated based on established principles of leaving group reactivity and may vary depending on the specific substrate and reaction conditions.
| Parameter | This compound | 2-Bromo-N,N-dimethylpropanamide | 2-Iodo-N,N-dimethylpropanamide |
| Reaction Time | 12 - 24 hours | 4 - 8 hours | 1 - 3 hours |
| Reaction Temp. | 80 - 100 °C | 60 - 80 °C | Room Temperature - 50 °C |
| Typical Yield | 60 - 75% | 80 - 95% | 85 - 98% |
| Relative Cost | Low | Moderate | High |
Experimental Protocols
General Protocol for N-Alkylation of 4-Nitropyrazole with 2-Halo-N,N-dimethylpropanamides
This protocol provides a general procedure for the N-alkylation of 4-nitropyrazole, which can be adapted for each of the 2-halo-N,N-dimethylpropanamide reagents by adjusting the reaction time and temperature as indicated in Table 2.
Materials:
-
4-Nitropyrazole
-
This compound (or 2-bromo/2-iodo analogue)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-nitropyrazole (1.0 mmol) in anhydrous DMF (5 mL) is added potassium carbonate (1.5 mmol).
-
The appropriate 2-halo-N,N-dimethylpropanamide (1.2 mmol) is added to the mixture.
-
The reaction mixture is heated to the desired temperature (see Table 2) and stirred for the specified time. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate (20 mL) and water (20 mL).
-
The aqueous layer is extracted with ethyl acetate (2 x 10 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated pyrazole.
Alternative Synthetic Strategies: Amide Bond Formation via Coupling Reagents
An alternative approach to introduce the N,N-dimethylpropanamide moiety is to form the amide bond directly, thus avoiding the use of α-haloamides. This can be achieved by coupling a suitable carboxylic acid with an amine using a variety of coupling reagents. For instance, to synthesize a molecule where the N,N-dimethylpropanamide group is attached to a nitrogen atom of a heterocycle, one could use a carboxylic acid precursor and the heterocycle as the amine component.
Commonly used coupling reagents include carbodiimides (e.g., DCC, EDC) often in the presence of additives like 1-Hydroxybenzotriazole (HOBt), or uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Table 3: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Advantages | Disadvantages |
| DCC/HOBt | Cost-effective, widely used. | Formation of insoluble dicyclohexylurea (DCU) byproduct, potential for racemization. |
| EDC/HOBt | Water-soluble byproduct, easy workup. | More expensive than DCC. |
| HATU | High coupling efficiency, low racemization, fast. | High cost. |
General Protocol for Amide Bond Formation using HATU
Materials:
-
Carboxylic acid (e.g., a pyrazole derivative with a carboxylic acid functionality)
-
Amine (e.g., dimethylamine hydrochloride)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) at 0 °C is added HATU (1.1 mmol) and DIPEA (2.5 mmol).
-
The mixture is stirred at 0 °C for 15 minutes to pre-activate the carboxylic acid.
-
Dimethylamine hydrochloride (1.2 mmol) and additional DIPEA (1.2 mmol) are added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until completion as monitored by TLC.
-
The reaction mixture is diluted with ethyl acetate (30 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing Reaction Pathways
Caption: Comparative workflows for synthesizing N-functionalized pyrazoles.
Caption: Reactivity trend of 2-halo-N,N-dimethylpropanamide reagents.
Conclusion
The selection of a reagent for the introduction of the N,N-dimethylpropanamide moiety depends on a balance of reactivity, cost, and experimental convenience. For rapid, high-yielding reactions where cost is a secondary concern, 2-Iodo-N,N-dimethylpropanamide is the superior choice due to the excellent leaving group ability of iodide. 2-Bromo-N,N-dimethylpropanamide offers a good compromise between reactivity and cost, making it a versatile option for many applications. This compound remains a viable, cost-effective option, particularly for large-scale syntheses where longer reaction times and higher temperatures are acceptable.
Alternatively, employing amide coupling reagents provides a fundamentally different and powerful strategy. This approach is particularly advantageous when the desired connectivity is more readily achieved through the formation of an amide bond rather than an alkylation reaction, or when the starting materials for the coupling route are more accessible. The choice of coupling reagent will depend on the specific substrates and the need to minimize side reactions such as racemization. Researchers and drug development professionals are encouraged to consider these alternatives to optimize their synthetic routes for efficiency, cost-effectiveness, and overall success.
A Comparative Guide to 2-Chloro-N,N-dimethylpropanamide and its Alternatives for Pharmaceutical Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates is a critical decision that impacts reaction efficiency, cost, and overall process viability. 2-Chloro-N,N-dimethylpropanamide is a reactive compound with potential applications in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs) containing N,N-dimethylamino moieties. This guide provides a cost-benefit analysis of this compound, comparing it with two key alternatives: 2-Chloro-N,N-dimethylacetamide and 2-Chloro-N,N-dimethylpropylamine hydrochloride.
Physicochemical Properties and Reactivity
A comparison of the fundamental physicochemical properties of these intermediates is essential for predicting their behavior in chemical reactions and for process design.
| Property | This compound | 2-Chloro-N,N-dimethylacetamide | 2-Chloro-N,N-dimethylpropylamine hydrochloride |
| CAS Number | 10397-68-9[1][2][3] | 2675-89-0[4] | 4584-49-0[5] |
| Molecular Formula | C5H10ClNO[1][2] | C4H8ClNO[4] | C5H12ClN·HCl |
| Molecular Weight | 135.59 g/mol [1][2] | 121.56 g/mol [4] | 158.07 g/mol [5] |
| Form | Not specified | Liquid | Powder[5] |
| Boiling Point | 71 °C @ 2 Torr[3] | Not specified | Decomposes before boiling[6] |
| Density | 1.065 g/cm³ (Predicted)[3] | 1.182 g/mL at 20 °C | Not specified |
| Solubility | Not specified | Not specified | Highly soluble in water[6] |
The presence of the chloro group at the alpha position to the carbonyl group in both this compound and 2-Chloro-N,N-dimethylacetamide makes them effective alkylating agents. The additional methyl group in the propanamide derivative may slightly influence its reactivity and steric hindrance compared to the acetamide. 2-Chloro-N,N-dimethylpropylamine hydrochloride, being a hydrochloride salt of an amine, offers a different reactivity profile and is often used in the synthesis of pharmaceuticals where a dimethylaminopropyl moiety is required.[7]
Cost-Benefit Analysis
A comprehensive cost-benefit analysis extends beyond the initial purchase price of the intermediate. It must encompass factors such as reaction yield, reaction time, cost of other reagents and solvents, and safety considerations. Due to the limited availability of direct comparative experimental data, we present a framework for analysis and use available data as illustrative examples.
Cost of Starting Materials
The price of chemical intermediates can fluctuate based on supplier, purity, and quantity. The following table provides an approximate price range based on currently available information.
| Intermediate | Supplier Example | Price (USD) | Quantity |
| This compound | ChemScene | Inquire | - |
| 2-Chloro-N,N-dimethylacetamide | Sigma-Aldrich | 379.00 | Not specified |
| 2-Chloro-N,N-dimethylpropylamine hydrochloride | Sigma-Aldrich | 36.50 | Not specified |
It is important to note that these prices are for research quantities and bulk pricing for industrial applications will be significantly different.
Performance and Experimental Data
Illustrative Experimental Protocol: Synthesis of N,N-dimethyl chloroacetamide [8]
-
Reaction: Chloroacetyl chloride is reacted with dimethylamine in a mixed solvent system.
-
Solvent: A mixture of an alkali metal salt aqueous solution and a chlorohydrocarbon (e.g., dichloromethane).
-
Procedure: Dimethylamine is introduced into the mixed solvent, followed by the addition of chloroacetyl chloride.
-
Yield: 87-92%
-
Purity: >99%
This protocol highlights a potentially scalable and efficient process. Researchers evaluating this compound would need to perform similar optimization studies to determine its performance in a specific application.
Applications in Drug Synthesis
While specific examples of this compound in the synthesis of commercial drugs are not readily found in the literature, its structure suggests its utility as a precursor for introducing a dimethylaminopropanoyl group. The alternatives, 2-Chloro-N,N-dimethylacetamide and 2-Chloro-N,N-dimethylpropylamine hydrochloride, have known applications or are structurally similar to intermediates used in the synthesis of various pharmaceuticals.
-
2-Chloro-N,N-dimethylpropylamine hydrochloride is used as an intermediate in the synthesis of pharmaceuticals such as isothipendyl, methadone, and promethazine.[7] Its structural similarity to intermediates in the synthesis of Tramadol, an analgesic, is also noteworthy.
-
The dimethylaminoethyl or dimethylaminopropyl moieties are common structural features in many active pharmaceutical ingredients, including antihistamines, antipsychotics, and antidepressants.
Safety and Handling
Safety is a paramount concern in a laboratory and industrial setting. All three compounds present hazards that must be managed with appropriate personal protective equipment (PPE) and engineering controls.
| Intermediate | GHS Hazard Statements |
| This compound | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1] |
| 2-Chloro-N,N-dimethylacetamide | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[9] |
| 2-Chloro-N,N-dimethylpropylamine hydrochloride | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H410 (Very toxic to aquatic life with long lasting effects) |
The hydrochloride salt, in particular, has a higher acute toxicity rating and is noted to be very toxic to aquatic life. These factors must be considered in the overall cost of using the material, as they may necessitate more stringent and costly handling and disposal procedures.
Logical Workflow for Intermediate Selection
As this compound is a chemical intermediate, its function is not to interact with biological signaling pathways but to serve as a building block in the synthesis of a final active molecule. Therefore, a diagram of a signaling pathway is not relevant. Instead, a logical workflow for the selection of a chemical intermediate is provided below.
Caption: Workflow for Chemical Intermediate Selection.
Conclusion
The selection of an optimal chemical intermediate is a multi-faceted process that requires a thorough evaluation of cost, performance, and safety. While this compound presents a viable option for introducing a dimethylaminopropanoyl moiety, a comprehensive cost-benefit analysis necessitates a direct comparison with its alternatives under specific reaction conditions.
-
2-Chloro-N,N-dimethylpropylamine hydrochloride appears to be a cost-effective and well-documented intermediate for introducing a dimethylaminopropyl group, though its higher toxicity requires careful handling.
-
2-Chloro-N,N-dimethylacetamide provides a shorter-chain alternative, and available data suggests its synthesis can be highly efficient.
For researchers and drug development professionals, the ultimate choice will depend on the specific requirements of their synthetic route. It is recommended to perform small-scale trial reactions to gather empirical data on the performance of each of these intermediates before committing to a large-scale synthesis. This data-driven approach will enable a more accurate and robust cost-benefit analysis, leading to the selection of the most economically and scientifically sound chemical intermediate.
References
- 1. Propanamide, 2-chloro-N,N-dimethyl- | C5H10ClNO | CID 112034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. echemi.com [echemi.com]
- 4. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-N,N-dimethylpropylamine 98 4584-49-0 [sigmaaldrich.com]
- 6. 2-Chloro-N,N-dimethylpropylamine hydrochloride ; 2-Dimethylaminoisopropyl chloride hydrochloride ( DMCPA-HCl ) >99,8% - SYNTHETIKA [synthetikaeu.com]
- 7. 2-Dimethylaminoisopropyl chloride hydrochloride | 4584-49-0 [chemicalbook.com]
- 8. CN1721392A - N, the preparation method of N-dimethyl chloroacetamide - Google Patents [patents.google.com]
- 9. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Amide Synthesis Methods for Researchers and Drug Development Professionals
The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and a vast array of other functional molecules. For researchers, scientists, and drug development professionals, the selection of an appropriate amide synthesis methodology is a critical decision that can significantly impact reaction efficiency, product purity, and scalability. This guide provides an objective comparison of prevalent amide synthesis methods, supported by experimental data and detailed protocols, to inform this crucial choice.
Data Presentation: A Comparative Overview
The following table summarizes the performance of various amide synthesis methods based on typical yields, reaction times, common conditions, and key considerations. It is important to note that direct comparisons can be challenging as outcomes are often substrate-dependent.
| Method | Activating Agent/Catalyst | Typical Yield (%) | Typical Reaction Time | Typical Temperature (°C) | Key Advantages | Key Disadvantages |
| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 70-95 | 1-6 hours | -78 to RT | High reactivity, cost-effective for simple substrates. | Generates HCl byproduct, sensitive to moisture, risk of side reactions.[1][2] |
| Carbodiimide Coupling | DCC or EDC | 70-90 | 30 min - 24 hours | 0 to RT | Mild conditions, widely applicable.[] | Forms urea byproduct (can be difficult to remove with DCC), risk of racemization.[4] |
| Uronium/Aminium Salts | HATU, HBTU | >90 | 30 min - 18 hours | 0 to RT | High efficiency, low racemization, suitable for difficult couplings.[5] | Higher cost, can cause guanidinylation of primary amines. |
| Phosphonium Salts | PyBOP, BOP | >90 | 1-4 hours | RT | High efficiency, low racemization, good for sterically hindered amino acids.[6] | Can be less stable in solution than uronium salts, BOP produces a carcinogenic byproduct.[4] |
| Catalytic (Boric Acid) | Boric Acid (B(OH)₃) | 80-95 | 5-20 hours | Reflux | "Green" and cost-effective catalyst, minimal epimerization.[5][7] | Requires higher temperatures and azeotropic water removal. |
| Enzymatic Synthesis | Lipase (e.g., CALB) | >90 | 24-72 hours | 40-60 | High selectivity, mild conditions, environmentally friendly. | Slower reaction times, substrate scope can be limited by the enzyme. |
In-Depth Analysis and Experimental Protocols
This section provides a detailed examination of each method, including its mechanism, advantages, disadvantages, and a representative experimental protocol.
Acyl Chloride Method
The reaction of an amine with an acyl chloride, often referred to as the Schotten-Baumann reaction, is a classic and highly effective method for amide bond formation.[2] The carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with the amine.
Advantages:
-
High reactivity of the acyl chloride leads to high yields.
-
The starting materials for generating acyl chlorides (e.g., thionyl chloride, oxalyl chloride) are relatively inexpensive.
Disadvantages:
-
The generation of acyl chlorides often requires harsh conditions.
-
The reaction produces hydrochloric acid as a byproduct, which must be scavenged by a base.
-
The high reactivity can lead to side reactions with sensitive functional groups.
Experimental Protocol: Acyl Chloride Method (Schotten-Baumann Conditions)
-
Preparation of Acyl Chloride (in situ): To a solution of the carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., DCM, THF), add oxalyl chloride (1.2 equiv) and a catalytic amount of DMF at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Amidation: In a separate flask, dissolve the amine (1.1 equiv) and a non-nucleophilic base such as triethylamine or DIPEA (2.5 equiv) in the same anhydrous solvent.
-
Cool the amine solution to 0 °C and add the freshly prepared acyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
Reaction Workflow: Acyl Chloride Method
Caption: Workflow for amide synthesis via the acyl chloride method.
Carbodiimide Coupling
Carbodiimide reagents, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their ability to facilitate amide bond formation under mild conditions.[] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.
Advantages:
-
Mild reaction conditions, often at room temperature.
-
EDC and its urea byproduct are water-soluble, simplifying purification through aqueous workup.[4]
Disadvantages:
-
The dicyclohexylurea (DCU) byproduct of DCC is often insoluble and can be difficult to remove.[4]
-
Risk of racemization of chiral carboxylic acids.
-
Formation of an N-acylurea byproduct can occur.
Experimental Protocol: EDC/HOBt Coupling
-
Reaction Setup: To a solution of the carboxylic acid (1.0 equiv), amine (1.1 equiv), and N-hydroxybenzotriazole (HOBt) (1.2 equiv) in an anhydrous aprotic solvent (e.g., DMF, DCM), add a non-nucleophilic base such as DIPEA (2.5 equiv).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Activation and Coupling: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with an organic solvent and wash sequentially with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer, filter, and concentrate to obtain the crude product.
Reaction Mechanism: EDC/HOBt Coupling
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.
Uronium/Aminium and Phosphonium Salt Coupling
Modern coupling reagents, including uronium/aminium salts (HATU, HBTU) and phosphonium salts (PyBOP, BOP), are highly efficient for amide bond formation, particularly in peptide synthesis and for challenging substrates.[5] These reagents generate highly reactive activated esters in situ.
Advantages:
-
High coupling efficiency and fast reaction rates.
-
Low levels of racemization, especially with reagents like HATU that are based on HOAt.
-
Effective for sterically hindered and N-methylated amino acids.[5]
Disadvantages:
-
Higher cost compared to classical reagents.
-
Uronium/aminium reagents can lead to the formation of guanidinium byproducts with primary amines.
-
The byproduct of BOP, hexamethylphosphoramide (HMPA), is carcinogenic.[4]
Experimental Protocol: HATU Coupling
-
Pre-activation (optional but recommended): In a separate vessel, dissolve the carboxylic acid (1.0 equiv) and HATU (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF). Add a non-nucleophilic base such as DIPEA (2.0 equiv) and stir for 1-2 minutes.
-
Coupling: To the pre-activated mixture, add the amine (1.1 equiv).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Workup: Dilute with an organic solvent and perform an aqueous workup as described for the EDC/HOBt protocol.
Signaling Pathway: HATU Activation
Caption: Activation pathway for HATU-mediated amide synthesis.
Catalytic Methods: Boric Acid
The use of boric acid as a catalyst for the direct amidation of carboxylic acids and amines represents a greener and more atom-economical approach.[5] The reaction typically proceeds at elevated temperatures with azeotropic removal of water.
Advantages:
-
Inexpensive and environmentally benign catalyst.
-
High chemoselectivity, particularly for primary amines.[7]
-
No racemization observed under the studied experimental conditions.[7]
Disadvantages:
-
Requires high temperatures (reflux) and a means of water removal (e.g., Dean-Stark trap).
-
Longer reaction times compared to coupling reagent methods.
Experimental Protocol: Boric Acid Catalyzed Amidation
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the carboxylic acid (1.0 equiv), boric acid (0.1 equiv), and a suitable solvent for azeotropic water removal (e.g., toluene).
-
Add the amine (1.1 equiv) to the mixture.
-
Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue heating until no more water is collected (typically 5-20 hours).
-
Workup: Cool the reaction mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or chromatography.
Enzymatic Synthesis
Enzymes, particularly lipases, can catalyze the formation of amide bonds with high selectivity and under mild, environmentally friendly conditions. This method is particularly advantageous for the synthesis of sensitive molecules.
Advantages:
-
High chemo-, regio-, and enantioselectivity.
-
Mild reaction conditions (temperature, pH).
-
Environmentally benign ("green chemistry").
Disadvantages:
-
Enzymes can be expensive and may have limited stability.
-
Substrate scope is determined by the specificity of the enzyme.
-
Reaction times are often longer than in traditional chemical synthesis.
Experimental Protocol: Lipase-Catalyzed Amidation
-
Reaction Setup: In a suitable organic solvent (e.g., cyclopentyl methyl ether), combine the carboxylic acid (1.0 equiv), the amine (1.1 equiv), and the lipase (e.g., Candida antarctica lipase B, CALB).
-
Add a dehydrating agent, such as molecular sieves, to the mixture.
-
Reaction: Incubate the mixture at a suitable temperature (e.g., 60 °C) with shaking for 24-72 hours.
-
Workup: Remove the enzyme and molecular sieves by filtration. Evaporate the solvent under reduced pressure to obtain the crude amide, which can be further purified if necessary.
Conclusion
The choice of an amide synthesis method is a multifaceted decision that requires careful consideration of the specific requirements of the synthesis. For rapid, high-throughput synthesis where cost is less of a concern, modern coupling reagents like HATU and PyBOP offer excellent performance. For large-scale synthesis of simpler amides, the acyl chloride method remains a viable and cost-effective option. When racemization is a critical concern, the use of additives like HOBt or HOAt with carbodiimides or employing advanced coupling reagents is recommended. For syntheses where sustainability and environmental impact are paramount, catalytic methods using boric acid or enzymatic approaches provide attractive alternatives. By understanding the relative merits and limitations of each method, researchers can select the most appropriate strategy to achieve their synthetic goals efficiently and effectively.
References
Assessing the Efficiency of 2-Chloro-N,N-dimethylpropanamide in Synthesis: A Comparative Guide
In the landscape of pharmaceutical and fine chemical synthesis, the choice of intermediates is a critical factor that dictates the overall efficiency, cost-effectiveness, and environmental impact of a synthetic route. 2-Chloro-N,N-dimethylpropanamide, a halogenated amide, serves as a versatile building block in organic synthesis. This guide provides a comprehensive comparison of synthetic routes involving this compound against alternative methodologies, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions.
Synthesis of this compound
The primary and most direct industrial method for synthesizing this compound is through the acylation of dimethylamine with 2-chloropropionyl chloride.[1] This reaction is a classic example of nucleophilic acyl substitution.
Reaction:
An alternative approach involves the direct chlorination of N,N-dimethylpropanamide. However, this method can be less selective and may lead to a mixture of products.
Comparative Analysis of Synthetic Efficiency
To assess the efficiency of this compound as a synthetic intermediate, we will consider a representative transformation: the synthesis of a substituted N,N-dimethylpropanamide via nucleophilic substitution of the chloro group. We will compare this two-step approach (synthesis of the chloro-amide followed by substitution) with a more direct, one-pot amide coupling approach using a substituted carboxylic acid and dimethylamine.
Scenario: Synthesis of N,N-Dimethyl-2-(phenylamino)propanamide
Route 1: Via this compound
-
Step 1: Synthesis of this compound from 2-chloropropionyl chloride and dimethylamine.
-
Step 2: Nucleophilic substitution of the chloride with aniline.
Route 2: Direct Amide Coupling
-
One-pot reaction: Coupling of 2-(phenylamino)propanoic acid with dimethylamine using a suitable coupling agent.
Data Presentation
| Parameter | Route 1: Via this compound | Route 2: Direct Amide Coupling (HATU) | Route 2: Direct Amide Coupling (DCC) |
| Starting Materials | 2-Chloropropionyl chloride, Dimethylamine, Aniline | 2-(Phenylamino)propanoic acid, Dimethylamine, HATU, Base (e.g., DIPEA) | 2-(Phenylamino)propanoic acid, Dimethylamine, DCC |
| Number of Steps | 2 | 1 | 1 |
| Typical Overall Yield | ~85-95% | ~90-98% | ~70-90% |
| Reaction Time | Step 1: 1-2 hours; Step 2: 4-8 hours | 1-4 hours | 2-12 hours |
| Key Reagents | 2-Chloropropionyl chloride | HATU, DIPEA | DCC |
| Byproducts | Dimethylamine hydrochloride, Aniline hydrochloride | Tetramethylurea, DIPEA hydrochloride | Dicyclohexylurea (DCU) |
| Purification | Aqueous workup, chromatography | Aqueous workup, chromatography | Filtration of DCU, chromatography |
| Cost Consideration | Generally lower cost starting materials | Higher cost of coupling reagent (HATU) | Moderate cost of coupling reagent (DCC) |
| Safety Hazards | 2-Chloropropionyl chloride is corrosive and lachrymatory. | HATU can be explosive under certain conditions. | DCC is a potent skin sensitizer. |
Experimental Protocols
Route 1: Synthesis of N,N-Dimethyl-2-(phenylamino)propanamide via this compound
Step 1: Synthesis of this compound
-
Materials: 2-Chloropropionyl chloride, Dimethylamine (40% solution in water), Dichloromethane (DCM), Sodium bicarbonate solution.
-
Procedure:
-
Dissolve 2-chloropropionyl chloride (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add dimethylamine solution (2.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
-
Step 2: Synthesis of N,N-Dimethyl-2-(phenylamino)propanamide
-
Materials: this compound, Aniline, Triethylamine, Acetonitrile.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), aniline (1.1 eq), and triethylamine (1.2 eq) in acetonitrile.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate to yield the crude product, which can be purified by column chromatography.
-
Route 2: Direct Amide Coupling using HATU
-
Materials: 2-(Phenylamino)propanoic acid, Dimethylamine hydrochloride, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), Diisopropylethylamine (DIPEA), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2-(phenylamino)propanoic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add dimethylamine hydrochloride (1.2 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 1-4 hours), dilute the reaction mixture with ethyl acetate and wash with water, 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
-
Mandatory Visualization
References
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling 2-Chloro-N,N-dimethylpropanamide
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of 2-Chloro-N,N-dimethylpropanamide, a crucial reagent in various research and development applications. Adherence to these guidelines is paramount for ensuring the safety of all laboratory personnel and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance with the following GHS hazard designations:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Due to these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this chemical.
| PPE Category | Item | Specification |
| Hand Protection | Chemical Resistant Gloves | While specific permeation data for this compound is not readily available, it is recommended to use nitrile or neoprene gloves. Always consult the glove manufacturer's chemical resistance guide for specific recommendations and breakthrough times. |
| Eye Protection | Safety Goggles or Face Shield | Use of safety goggles is the minimum requirement. A face shield should be worn in situations with a higher risk of splashes. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against skin contact. |
| Respiratory Protection | Dust Mask (N95) or Respirator | A NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge should be used, particularly when handling the solid form or when there is a potential for aerosol generation. |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is critical to minimize exposure and prevent accidents. The following workflow outlines the key steps for safe handling in a laboratory setting.
Experimental Protocol for Safe Handling:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to be fully aware of its hazards and emergency procedures.
-
Don Appropriate PPE: As detailed in the table above, put on all required personal protective equipment.
-
Prepare Workspace: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Weighing and Transfer: When weighing the solid, use a spatula or other appropriate tool to avoid creating dust. Carefully transfer the chemical to the reaction vessel, minimizing the risk of spills.
-
Decontamination: After use, decontaminate all glassware and work surfaces with an appropriate solvent and then wash with soap and water.
-
Storage: Store any unused chemical in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be treated as hazardous waste.
| Waste Type | Disposal Container | Labeling Requirements |
| Solid Chemical Waste | Designated, sealed, and chemically compatible container. | "Hazardous Waste", "this compound" |
| Contaminated Labware (disposable) | Puncture-resistant, sealed container. | "Hazardous Waste", "Contaminated with this compound" |
| Contaminated PPE (gloves, etc.) | Sealed plastic bag. | "Hazardous Waste", "Contaminated with this compound" |
Disposal Workflow:
Experimental Protocol for Spill Cleanup:
In the event of a small spill of solid this compound:
-
Evacuate and Ventilate: If necessary, evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Don all required personal protective equipment before attempting to clean the spill.
-
Contain the Spill: Gently cover the spill with an inert absorbent material, such as sand or vermiculite, to prevent it from becoming airborne.
-
Collect the Material: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Dispose of Waste: Seal the waste container and label it appropriately for disposal. Dispose of all contaminated cleaning materials as hazardous waste.
For large spills, evacuate the area and follow your institution's emergency procedures.
By strictly adhering to these operational and disposal plans, you contribute to a safer laboratory environment and ensure the responsible management of chemical reagents. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
